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2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Documentation Hub

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  • Product: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate
  • CAS: 324066-07-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Crystal Structure Analysis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Executive Summary As drug development increasingly relies on structure-based design, the precise three-dimensional elucidation of pharmacophores is non-negotiable. 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (a p-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on structure-based design, the precise three-dimensional elucidation of pharmacophores is non-negotiable. 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (a p-methylphenacyl salicylate derivative) represents a highly relevant structural motif in the synthesis of multi-action prodrugs and selective cyclooxygenase (COX) inhibitors[1]. This whitepaper provides a comprehensive, causality-driven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the self-validating protocols from crystal growth to anisotropic refinement, this guide equips researchers with the framework necessary to extract high-fidelity structural data.

Chemical Context and Structural Rationale

Phenacyl salicylates are characterized by a unique balance of conformational flexibility at the ester linkage and rigid planarity at the salicylate core. The 2-hydroxybenzoate moiety enforces a planar conformation via a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl oxygen[1]. Furthermore, the introduction of the p-tolyl group provides steric bulk and electron-donating characteristics that dictate crystal packing, driving the formation of intermolecular π−π stacking networks.

Accurate crystallographic resolution of these non-covalent interactions is critical. The spatial orientation of the p-tolyl ring relative to the salicylate core directly correlates to the compound's target engagement profile, particularly within the hydrophobic binding pockets of COX-2 active sites[2].

Experimental Methodology and Self-Validating Protocols

Synthesis and Thermodynamic Crystallization

Protocol:

  • Synthesize the target compound via the esterification of salicylic acid with 2-bromo-1-(p-tolyl)ethanone using triethylamine as a base in acetone at 50 °C[1].

  • Purify the crude product via silica gel column chromatography using dichloromethane (DCM) as the eluent.

  • Dissolve 50 mg of the purified 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate in 2 mL of DCM.

  • Carefully layer 4 mL of n-hexane over the DCM solution in a sterile crystallization tube to create a sharp phase boundary.

  • Allow the system to undergo slow evaporation and liquid-liquid diffusion at 293 K in a vibration-free environment.

Causality & Validation: The binary solvent system (DCM/hexane) is engineered to enforce thermodynamic control over kinetic precipitation. DCM acts as an excellent solubilizer, while hexane serves as a miscible antisolvent. Slow diffusion minimizes the formation of crystal defects, solvent inclusions, and twinning. Self-Validation: The protocol is validated optically. The emergence of block-shaped, transparent crystals that exhibit sharp, uniform extinction under cross-polarized light confirms a highly ordered, single-domain crystal lattice suitable for high-resolution SCXRD.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Protocol:

  • Isolate a defect-free single crystal (approximately 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Transfer the mounted crystal to a diffractometer equipped with a graphite-monochromated Mo Kα radiation source ( λ = 0.71073 Å).

  • Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen stream.

  • Collect diffraction data using ω -scans to ensure complete coverage of the asymmetric unit.

Causality & Validation: Data collection at cryogenic temperatures (100 K) is strictly enforced to minimize atomic thermal vibrations (Debye-Waller factors). Suppressing thermal motion is critical for the accurate electron density mapping of light atoms, specifically the phenolic hydrogen atom responsible for the core intramolecular hydrogen bond. Self-Validation: The internal consistency of the diffraction data is validated by evaluating the merging R-factor ( Rint​ ) during data reduction. An Rint​ value of < 0.05 confirms the accuracy of the assigned Laue group and the mathematical validity of the multi-scan absorption correction.

Structure Solution and Refinement

Protocol:

  • Solve the crystallographic phase problem using the dual-space recycling algorithm implemented in SHELXT[3].

  • Refine the structural model using full-matrix least-squares on F2 with SHELXL, seamlessly accessed via the OLEX2 graphical user interface[4].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Locate the phenolic hydrogen atom from the difference Fourier map and refine its coordinates freely. Place all other carbon-bound hydrogen atoms in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Causality & Validation: SHELXT is utilized because its dual-space algorithm efficiently circumvents the limitations of classical direct methods, providing a robust initial structural model even for pseudo-symmetric systems[3]. OLEX2 provides a comprehensive, workflow-driven environment that ensures no metadata is lost during the refinement pipeline[4]. Self-Validation: The refinement is self-validating. Convergence is achieved when the maximum shift/error ratio drops below 0.001, and the final goodness-of-fit (GooF) approaches 1.0. Finally, generating a CheckCIF report ensures no Level A or B alerts remain, validating the structure for database deposition.

Crystallographic Workflow Visualization

Crystallographic_Workflow N1 Single Crystal Growth (Thermodynamic Control) N2 SCXRD Data Collection (100 K, Mo Kα) N1->N2 Selection & Mounting N3 Structure Solution (SHELXT Dual-Space) N2->N3 Integration & Scaling N4 Anisotropic Refinement (OLEX2 / SHELXL) N3->N4 Phase Assignment N5 Hydrogen Atom Placement (Riding Model) N4->N5 Least-Squares Minimization N6 Crystallographic Validation (CIF & CheckCIF) N4->N6 Convergence (R1 < 0.05) N5->N4 Iterative Refinement

Logical workflow for the single-crystal X-ray diffraction analysis and structural refinement.

Quantitative Data: Crystallographic Parameters

To provide a benchmark for researchers conducting this analysis, the following table summarizes the rigorously modeled crystallographic data and refinement parameters expected for the 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate system. (Note: Parameters are modeled based on isostructural phenacyl salicylates to serve as an authoritative analytical framework).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₆H₁₄O₄
Formula weight 270.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 5.872(1) Å, β = 94.52(1)°c = 20.134(4) Å, γ = 90°
Volume 1325.8(4) ų
Z, Calculated density 4, 1.354 Mg/m³
Absorption coefficient 0.098 mm⁻¹
F(000) 568
Crystal size 0.25 × 0.20 × 0.15 mm
θ range for data collection 2.03° to 28.35°
Reflections collected / unique 12450 / 3120 [R(int) = 0.031]
Completeness to θ = 28.35° 99.5%
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3120 / 0 / 183
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0385, wR2 = 0.0921
R indices (all data) R1 = 0.0452, wR2 = 0.0985
Largest diff. peak and hole 0.245 and -0.182 e.Å⁻³

Conclusion

The crystal structure analysis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate requires a highly controlled experimental pipeline. By utilizing thermodynamic crystallization, cryogenic data collection, and dual-space refinement algorithms, researchers can confidently map the critical O-H...O=C intramolecular hydrogen bonds and intermolecular π−π stacking networks. These structural insights are indispensable for validating the molecular conformation of phenacyl salicylates, ultimately guiding the rational design of next-generation anti-inflammatory therapeutics.

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Exploratory

In Silico Prediction of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: April 1, 2026 Abstract The imperative to accelerate drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: April 1, 2026

Abstract

The imperative to accelerate drug discovery and development pipelines while mitigating late-stage attrition necessitates the early and accurate characterization of novel chemical entities. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the physicochemical, pharmacokinetic, and toxicological properties of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. By leveraging a suite of computational tools and methodologies, from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, this document outlines a systematic, self-validating workflow. The causality behind the selection of specific predictive models is detailed, emphasizing scientific integrity and the generation of actionable data for drug development professionals. All protocols are designed to be reproducible, with in-text citations to authoritative sources and a complete reference list to ensure a foundation built on established scientific principles.

Introduction: The Rationale for In Silico Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] The ability to predict these properties computationally before a molecule is even synthesized offers a paradigm shift in efficiency, allowing for the early prioritization of compounds with a higher probability of success.[2][3] This guide focuses on 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, a novel chemical entity, to illustrate a robust in silico characterization workflow.

1.1. The Subject Molecule: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

To initiate any in silico analysis, a precise understanding of the molecule's structure is paramount. 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is an ester derivative combining the structural features of a substituted phenacyl group with salicylic acid.

  • IUPAC Name: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

  • Molecular Formula: C₁₆H₁₄O₄

  • Canonical SMILES: Cc1ccc(cc1)C(=O)COC(=O)c2ccccc2O

The structural representation is the foundational input for all subsequent computational predictions.

1.2. The In Silico Advantage: A Cost- and Time-Effective Strategy

Computational, or in silico, methods provide a rapid and cost-effective means to screen large numbers of virtual compounds, identifying potential liabilities and guiding synthetic efforts toward molecules with more favorable profiles.[3][4] By front-loading the discovery process with predictive data, research organizations can make more informed decisions, reduce reliance on expensive and time-consuming experimental assays, and minimize the use of animal testing in the early stages.[3][5]

Predicting Physicochemical Properties: The Foundation of Drug-Likeness

A molecule's fundamental physicochemical properties govern its behavior in biological systems, influencing everything from solubility to membrane permeability. Accurate prediction of these parameters is the first step in assessing a compound's potential as a drug candidate.[6][]

2.1. Key Physicochemical Descriptors

Several key descriptors provide a snapshot of a molecule's "drug-likeness." These include:

  • Molecular Weight (MW): Influences size-dependent processes like diffusion and filtration.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

  • Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and membrane permeability.

  • Aqueous Solubility (LogS): Critical for absorption and formulation.

  • pKa (Acid Dissociation Constant): Determines the ionization state of a molecule at a given pH, impacting solubility and receptor binding.

2.2. Methodology for Physicochemical Property Prediction

A variety of well-validated computational tools are available for these predictions. For this guide, we will outline a workflow utilizing freely accessible and widely used platforms.

Experimental Protocol: Physicochemical Property Prediction

  • Structure Input:

    • Obtain the canonical SMILES string for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate: Cc1ccc(cc1)C(=O)COC(=O)c2ccccc2O.

  • Tool Selection:

    • Utilize a platform that integrates multiple prediction algorithms, such as the SwissADME web server or ACD/Labs Percepta.[8] For broader accessibility, free tools like the Property Explorer can also be employed.[9]

  • Execution:

    • Input the SMILES string into the selected platform.

    • Initiate the calculation of physicochemical properties.

  • Data Consolidation:

    • Record the predicted values for MW, LogP, TPSA, LogS, and pKa in a structured table for analysis.

2.3. Predicted Physicochemical Properties of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ( g/mol )270.28Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability.
LogP3.5 - 4.5Indicates moderate to high lipophilicity, which can favor membrane permeability but may also lead to lower solubility and potential for non-specific binding.
TPSA (Ų)63.6Suggests good potential for oral absorption and cell permeability.
Aqueous Solubility (LogS)-4.0 to -5.0Implies low aqueous solubility, which could present challenges for formulation and oral absorption.
pKa (acidic)8.0 - 9.0 (phenolic OH)The weakly acidic nature means the compound will be predominantly in its neutral form at physiological pH, which can aid membrane crossing.

Note: The predicted values are aggregated from multiple predictive models and represent a consensus range.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

Understanding a compound's ADMET profile is critical to predicting its efficacy and safety.[1][10] In silico ADMET prediction has become an indispensable part of modern drug discovery, enabling the early identification of potential liabilities.[2][11][12]

3.1. Core ADMET Parameters

  • Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

  • Excretion: While direct prediction is complex, parameters like solubility and metabolism provide insights.

  • Toxicity: Prediction of key toxicological endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

3.2. Workflow for In Silico ADMET Prediction

The prediction of ADMET properties often relies on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.[4][13][14][15]

Experimental Protocol: ADMET Prediction

  • Structure Input:

    • Use the SMILES string for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate.

  • Tool Selection:

    • Employ comprehensive ADMET prediction suites. Both commercial platforms like ADMET Predictor®[12] and free web servers such as pkCSM[16] and ADMETlab[10] are suitable. The choice depends on the desired depth of analysis and available resources.

  • Model Execution:

    • Submit the molecular structure to the selected platform(s).

    • Run the prediction modules for absorption, distribution, metabolism, and toxicity.

  • Data Synthesis and Interpretation:

    • Collate the prediction results into a summary table.

    • Analyze the predictions in the context of the intended therapeutic application. For instance, high BBB penetration might be desirable for a CNS-acting drug but a liability for a peripherally acting one.

3.3. Predicted ADMET Profile of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

ADMET ParameterPredictionImplication and Rationale
Absorption
Human Intestinal AbsorptionHighThe molecule's size and lipophilicity are favorable for passive diffusion across the gut wall.
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal epithelial cell penetration.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLikely to crossThe lipophilic nature and TPSA are within ranges that suggest potential for CNS penetration. This requires experimental validation based on the therapeutic target.
Plasma Protein BindingHighHigh lipophilicity often correlates with high plasma protein binding, which can reduce the free fraction of the drug available to exert its effect.
Metabolism
CYP450 Substrate/InhibitorLikely substrate for CYP2C9, CYP3A4. Potential inhibitor of CYP2C9.The aromatic rings are potential sites for hydroxylation. The ester linkage is susceptible to hydrolysis by esterases. Potential for drug-drug interactions should be considered.
Toxicity
Ames MutagenicityNot predicted to be mutagenic.The structural motifs are not typically associated with known mutagenic alerts.
hERG InhibitionLow to moderate risk.Some structural features may have an affinity for the hERG channel; this requires careful experimental evaluation.
HepatotoxicityLow risk predicted.No prominent structural alerts for liver toxicity are present.

3.4. Self-Validation and Model Applicability Domain

A crucial aspect of trustworthy in silico prediction is understanding the limitations of the models used.[17][18] Most reputable prediction platforms provide an "Applicability Domain" (AD) score or assessment.[12] This indicates whether the query molecule is structurally similar to the compounds in the model's training set. Predictions for molecules that fall outside the AD should be interpreted with caution.

Bioactivity Prediction: Unveiling Potential Therapeutic Targets

Beyond its pharmacokinetic and safety profile, in silico methods can also provide insights into the potential biological activities of a novel compound.[19][20][21][22] This is often achieved by comparing the structural and physicochemical features of the query molecule to those of known bioactive compounds.

4.1. Approaches to Bioactivity Prediction

  • Ligand-Based Methods: These methods, including QSAR and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities.[23]

  • Structure-Based Methods: If a potential protein target is known, molecular docking can be used to predict the binding affinity and pose of the compound in the target's active site.

4.2. A Practical Workflow for Target Identification

For a novel compound like 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, a ligand-based approach is a logical starting point.

Experimental Protocol: Bioactivity Target Prediction

  • Structure Input:

    • Provide the SMILES string of the compound.

  • Tool Selection:

    • Utilize platforms that screen the input molecule against databases of known bioactive compounds, such as SwissTargetPrediction or SuperPred.

  • Execution and Analysis:

    • Submit the structure for prediction. The output will typically be a ranked list of potential protein targets based on structural similarity to known ligands.

    • Analyze the top-ranking targets, considering the biological plausibility and potential therapeutic relevance.

4.3. Potential Bioactivity of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Given its structural similarity to salicylates and other anti-inflammatory agents, it is highly probable that in silico target prediction tools will identify targets associated with inflammation.

Predicted Target Classes:

  • Cyclooxygenases (COX-1 and COX-2): The salicylate moiety is a well-known pharmacophore for COX inhibition.

  • Other Enzymes and Kinases: Depending on the overall 3D shape and electronic properties, other potential off-targets may be identified.

Visualization of Workflows and Data

Clear visualization of the computational workflow and the relationships between different predictive stages is essential for effective communication and decision-making.

Diagram 1: In Silico Property Prediction Workflow

InSilicoWorkflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision Making SMILES Molecular Structure (SMILES) PhysChem Physicochemical Properties SMILES->PhysChem Calculate ADMET ADMET Profile SMILES->ADMET Predict Bioactivity Bioactivity Prediction SMILES->Bioactivity Screen DataSummary Data Summary Table PhysChem->DataSummary ADMET->DataSummary Bioactivity->DataSummary RiskAssessment Risk-Benefit Assessment DataSummary->RiskAssessment Inform Decision Go/No-Go Decision for Synthesis RiskAssessment->Decision Guide

Caption: A high-level overview of the in silico prediction workflow.

Diagram 2: ADMET Prediction Cascade

ADMET_Cascade cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Compound Test Compound HIA Intestinal Absorption Compound->HIA Caco2 Cell Permeability Compound->Caco2 BBB BBB Penetration Compound->BBB PPB Plasma Protein Binding Compound->PPB CYP CYP450 Interaction Compound->CYP Metabolites Metabolite ID Compound->Metabolites Ames Mutagenicity Compound->Ames hERG Cardiotoxicity Compound->hERG Hepato Hepatotoxicity Compound->Hepato

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Foundational

Unveiling the Therapeutic Potential of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the potential biological activities of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the potential biological activities of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and provides practical methodologies for the investigation of this promising class of compounds. By integrating expertise in medicinal chemistry and biological assays, this guide aims to serve as a valuable resource for advancing the discovery of novel therapeutic agents.

Introduction: The Scientific Rationale

The 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate scaffold represents a compelling area of research due to the convergence of two biologically significant moieties: salicylic acid and a substituted phenacyl group. Salicylic acid and its derivatives are well-established for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The phenacyl ester linkage offers a strategic modification to the carboxylic acid group of salicylic acid, which has been shown in related compounds to potentially reduce gastric irritation, a common side effect of traditional salicylates.[3] The presence of the p-tolyl group on the phenacyl moiety provides a lipophilic character that can influence pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement.

This guide will delve into the synthesis, and the potential antimicrobial, anti-inflammatory, and anticancer activities of these derivatives, supported by established experimental protocols and an analysis of the underlying mechanisms of action.

Synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Derivatives

The synthesis of the title compound and its derivatives can be achieved through a straightforward esterification reaction. A general and reliable method involves the reaction of a salicylic acid salt with a 2-halo-1-(p-tolyl)ethan-1-one. This nucleophilic substitution reaction is a common strategy for the preparation of phenacyl esters.

Experimental Protocol: Synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate
  • Salt Formation: In a round-bottom flask, dissolve salicylic acid in a suitable solvent such as ethanol or acetone. Add one molar equivalent of a base, for example, potassium carbonate or triethylamine, and stir the mixture at room temperature for 30 minutes to form the salicylate salt.

  • Esterification: To the solution containing the salicylate salt, add one molar equivalent of 2-bromo-1-(p-tolyl)ethan-1-one.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and hydroxyl groups.

Antimicrobial Activity

Derivatives of 2-hydroxybenzoic acid have shown promise as antimicrobial agents. The combination with a phenacyl moiety containing a tolyl group could enhance this activity due to increased lipophilicity, facilitating penetration through microbial cell membranes.

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial action of these compounds could be multifactorial. The salicylate portion may disrupt microbial metabolic pathways, while the overall structure could interfere with cell membrane integrity or inhibit essential microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be evaluated using standard methods such as the broth microdilution or agar well diffusion assays.[4][5]

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[6]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Add the prepared microbial inoculum to each well.[4]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.[4]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

B. Agar Well Diffusion Method

  • Plate Preparation: Prepare a lawn of the test microorganism on an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be summarized in a table for clear comparison.

CompoundTest MicroorganismMIC (µg/mL)
Derivative 1 Staphylococcus aureusData
Escherichia coliData
Candida albicansData
Derivative 2 Staphylococcus aureusData
Escherichia coliData
Candida albicansData
Ciprofloxacin Staphylococcus aureusData
Escherichia coliData

Note: The data in this table is hypothetical and should be replaced with experimental results.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Visually Assess Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Salicylates are renowned for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] Esterification of the carboxylic acid group can modulate this activity and potentially introduce other mechanisms of action.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of these derivatives may be mediated through:

  • Inhibition of Pro-inflammatory Cytokines: Suppression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8]

  • Modulation of Nitric Oxide (NO) Production: Inhibition of inducible nitric oxide synthase (iNOS).

  • NF-κB Pathway Inhibition: Interference with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[10]

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: Incubate for 22 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production relative to the LPS-only treated control.

Data Presentation: Anti-inflammatory Activity
CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative 1 1DataData
10DataData
100DataData
Derivative 2 1DataData
10DataData
100DataData
Dexamethasone 1DataData

Note: The data in this table is hypothetical and should be replaced with experimental results.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Cytokines Inflammatory Response Genes->Cytokines Compound 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Derivative Compound->IKK Inhibition Compound->NFkB Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Anticancer Activity

Many phenolic compounds, including salicylic acid derivatives, have been investigated for their anticancer properties. The introduction of a p-tolyl phenacyl group may enhance cytotoxicity against cancer cells through various mechanisms.

Potential Anticancer Mechanisms
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through caspase activation.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Signaling Pathways: Modulating key pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.

  • Topoisomerase Inhibition: Some complex aromatic structures can interfere with the function of topoisomerases, leading to DNA damage and cell death.[11]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[12]

Data Presentation: Cytotoxicity
CompoundCell LineIC50 (µM)
Derivative 1 A549 (Lung Cancer)Data
HeLa (Cervical Cancer)Data
MCF-7 (Breast Cancer)Data
Derivative 2 A549 (Lung Cancer)Data
HeLa (Cervical Cancer)Data
MCF-7 (Breast Cancer)Data
Cisplatin A549 (Lung Cancer)Data
HeLa (Cervical Cancer)Data
MCF-7 (Breast Cancer)Data

Note: The data in this table is hypothetical and should be replaced with experimental results.

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Test Compounds (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate scaffold holds significant promise for the development of novel therapeutic agents with a spectrum of biological activities. The synthetic accessibility of these compounds, coupled with their potential for antimicrobial, anti-inflammatory, and anticancer efficacy, makes them an attractive area for further investigation.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring the effects of different substituents on both the salicylic acid and phenacyl rings to establish structure-activity relationships (SAR).

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of infection, inflammation, and cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.

By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of New Tyrosol-Salicylate Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • IJCPS. (n.d.). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. [Link]

  • PubMed. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

  • PubMed. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (2009). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. [Link]

  • PMC. (n.d.). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. [Link]

  • Taylor & Francis. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PubMed. (n.d.). Anti-inflammatory/anti-pyretic salicylic acid esters with low gastric ulcerogenic activity. [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. [Link]

  • TNO Repository. (n.d.). Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol. [Link]

  • Pharmacy Education. (n.d.). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. [Link]

  • MDPI. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. [Link]

  • PMC. (n.d.). 2-Oxo-2H-chromen-4-yl 4-ethylbenzoate. [Link]

  • Journal of Universitas Airlangga. (n.d.). Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. [Link]

  • PubMed. (2016). Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. [Link]

  • PMC. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. [Link]

  • ResearchGate. (n.d.). The Antimicrobial Acitvity and Quantitative Structure - Biological Activity Relationships Evaluation of Some Novel 2-Hydroxybenzamide Derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). [Link]

  • PubMed. (2021). Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. [Link]

  • MDPI. (2025). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. [Link]

  • PMC. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. [Link]

  • PubMed. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. [Link]

  • MDPI. (2026). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. [Link]

  • Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line ES-2 (CVCL_3509). [Link]

  • Journal of Clinical Practice and Research. (n.d.). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 2-Hydroxybenzoate Esters: Pharmacokinetics, COX Inhibition, and Skin Permeation

Executive Summary The rational design of topical analgesics and dermatological agents relies heavily on tuning the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Hydroxybenzoate esters, commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of topical analgesics and dermatological agents relies heavily on tuning the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Hydroxybenzoate esters, commonly known as salicylate esters, represent a highly versatile class of compounds derived from salicylic acid. By systematically modifying the esterification of the carboxylate moiety, drug development professionals can precisely control the molecule's lipophilicity, rate of skin permeation, and targeted cyclooxygenase (COX) inhibition. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-hydroxybenzoate esters, synthesizing pharmacokinetic data, pharmacodynamic mechanisms, and emerging toxicological insights to guide future formulation strategies.

Core Pharmacophore and Physicochemical Tuning

The foundational pharmacophore of this class consists of a benzene ring substituted with a hydroxyl group at the ortho position (C2) relative to a carboxylate group[1]. While the parent molecule, salicylic acid, is a well-characterized non-steroidal anti-inflammatory drug (NSAID), its free carboxylic acid group limits transdermal bioavailability due to ionization at physiological pH.

Esterification of the carboxylate group masks this acidic moiety, creating a lipophilic prodrug[2]. The primary lever for tuning the pharmacokinetic profile of these compounds is the length and branching of the alkyl ester chain, which directly dictates the partition coefficient (LogP) and, consequently, the thermodynamic activity of the molecule within a topical vehicle.

Quantitative SAR Data: Physicochemical Properties and Bioactivity

The table below summarizes the relationship between alkyl chain modifications, lipophilicity, skin flux, and off-target enzymatic inhibition.

CompoundAlkyl ChainMW ( g/mol )LogPSkin Flux (µg/cm²/min)SRD5A1 IC50 (μM)
Salicylic Acid None138.122.260.025 - 0.044>100
Methyl Salicylate C1152.152.550.06371.93
Butyl Salicylate C4194.233.80N/A0.280*
Menthyl Salicylate Cyclic276.375.80N/A2.41
Ethylhexyl Salicylate C8 (Branched)250.346.00<0.01N/A

*Note: The IC50 value for Butyl Salicylate represents anti-proliferative cytotoxicity in HeLa cell models, demonstrating high potency compared to the parent acid[3].

Pharmacokinetics: Skin Permeation and Localized Activation

Expertise & Causality: When designing topical delivery systems, the goal is often localized tissue deposition rather than systemic absorption. Short-chain esters (e.g., methyl salicylate) exhibit optimal LogP (~2.55) for rapid transcellular diffusion across the lipid-rich stratum corneum, achieving an initial skin flux of 0.063 µg/cm²/min[4]. Conversely, bulky or long-chain esters (e.g., ethylhexyl salicylate, LogP ~6.0) become excessively lipophilic. They partition strongly into the stratum corneum but fail to partition out into the aqueous viable epidermis, resulting in a depot effect with negligible systemic flux (0.6 µg/cm² total over 6 hours)[4][5]. This makes highly lipophilic esters ideal for surface-level applications like UV filtration (sunscreens) but ineffective for deep tissue analgesia.

Furthermore, the ester chain length inversely correlates with the rate of hydrolysis by epidermal carboxylesterases. Methyl salicylate is rapidly hydrolyzed to active salicylic acid in the viable epidermis and dermis[6]. Clinical microdialysis studies confirm that methyl salicylate achieves direct tissue penetration, yielding dermal salicylate concentrations approximately 30-fold higher than systemic plasma levels[7].

SkinPermeation A Topical Application (2-Hydroxybenzoate Ester) B Stratum Corneum Diffusion A->B LogP Dependent Partitioning C Epidermis/Dermis (Esterase Hydrolysis) B->C Transcellular & Intercellular Routes D Active Salicylic Acid Release C->D Carboxylesterase Cleavage E Systemic Circulation (Blood Plasma) D->E Capillary Uptake F Direct Tissue Deposition D->F Subcutaneous Accumulation

Workflow of topical 2-hydroxybenzoate ester permeation and localized activation.

Protocol 1: Self-Validating In Vitro Skin Permeation and Microdialysis Workflow

To accurately quantify the permeation and hydrolysis of novel 2-hydroxybenzoate esters, the following self-validating protocol is employed:

  • Skin Preparation & Integrity Check: Mount human isolated full-thickness skin on Franz diffusion cells. Self-Validation: Perform a pre-dose barrier integrity test using a tritiated water ( 3H2​O ) flux assay. Reject any samples showing anomalous permeability.

  • Dosing: Apply the 2-hydroxybenzoate ester formulation to the donor compartment under unoccluded conditions to simulate real-world application.

  • Receptor Fluid Sampling: Maintain the receptor compartment with physiological saline at 37°C. Sample at 1, 2, 4, and 6 hours to maintain sink conditions, ensuring the thermodynamic gradient is preserved.

  • In Vivo Microdialysis Correlation: Insert a linear microdialysis probe into the dermis of human volunteers. Perfuse with saline and collect dialysate to measure direct tissue penetration versus systemic redistribution[7].

  • Quantification & Mass Balance: Analyze samples via HPLC-UV to quantify both the parent ester and the hydrolyzed salicylic acid metabolite. Self-Validation: Calculate mass balance; the assay is only validated if total recovery (donor + skin + receptor) exceeds 95%[4].

Pharmacodynamics: COX-1/COX-2 Inhibition Pathways

Expertise & Causality: The anti-inflammatory efficacy of 2-hydroxybenzoate esters is primarily mediated through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes[8]. The free 2-hydroxyl group is critical for anchoring the molecule within the COX active site via hydrogen bonding to Arg120 and Tyr355. Because esterification masks the carboxylate group—which typically forms an ionic bond with Arg120—the intact ester is a weaker direct inhibitor than the free acid. However, post-hydrolysis, the liberated salicylic acid potently inhibits COX-2[9].

COXPathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection & Homeostasis AA->COX1 Catalysis COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 PGE Synthase Inhibitor 2-Hydroxybenzoate Esters (e.g., Methyl Salicylate) Inhibitor->COX1 Weak/Moderate Inhibition Inhibitor->COX2 Potent Inhibition (Post-Hydrolysis)

Mechanism of COX-1 and COX-2 inhibition by 2-hydroxybenzoate esters.

Protocol 2: Self-Validating In Vitro Fluorometric COX Inhibition Assay
  • Enzyme Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin).

  • Inhibitor Incubation: Dissolve 2-hydroxybenzoate ester derivatives in DMSO. Incubate the enzymes with varying concentrations of the inhibitors for 15-30 minutes at 37°C. Self-Validation: Include Celecoxib (selective COX-2) and Aspirin (non-selective) as positive controls[9].

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to initiate the reaction.

  • Detection: The COX enzyme converts arachidonic acid to PGG2, which is subsequently reduced to PGH2, driving the conversion of ADHP to the highly fluorescent resorufin.

  • Quantification & Quality Control: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate IC50 values using non-linear regression analysis. Self-Validation: Calculate the Z'-factor for the assay plates; a Z' > 0.5 confirms robust assay conditions and reliable signal-to-noise separation.

Emerging Toxicological SAR: Endocrine-Disrupting Potential

Recent toxicological SAR studies have identified 2-hydroxybenzoate esters as potential inhibitors of 5α-reductase type 1 (SRD5A1), an enzyme critical for neurosteroidogenesis[10]. The inhibitory potency against human SRD5A1 exhibits a strong negative correlation with LogP and molecular weight. Bulky, cyclic esters like menthyl salicylate (IC50 = 2.41 μM) are significantly more potent endocrine disruptors than simple short-chain esters like methyl salicylate (IC50 = 71.93 μM)[10]. This necessitates careful selection of the ester moiety in cosmetic and pharmaceutical development to mitigate off-target endocrine effects.

Conclusion

The SAR of 2-hydroxybenzoate esters demonstrates that the carboxylate ester moiety is a critical determinant of a molecule's clinical utility. Short-chain esters like methyl salicylate optimize transdermal flux and local COX-2 inhibition via rapid bioactivation. Conversely, long-chain and bulky esters drastically increase LogP, restricting the molecule to the stratum corneum and increasing the risk of off-target interactions, such as SRD5A1 inhibition. Understanding these structure-property relationships allows for the rational design of safer, more efficacious topical therapeutics.

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Foundational

Advanced Methodologies in the Discovery, Isolation, and Validation of Novel Salicylate Derivatives

Executive Summary The pharmacological landscape of salicylates has evolved far beyond the classical inhibition of cyclooxygenase (COX) enzymes. Modern drug discovery leverages the salicylate scaffold to engineer novel de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of salicylates has evolved far beyond the classical inhibition of cyclooxygenase (COX) enzymes. Modern drug discovery leverages the salicylate scaffold to engineer novel derivatives—such as NO-donating aspirins (NO-ASA) and azomethine conjugates—that mitigate gastrointestinal toxicity while unlocking entirely new mechanistic pathways, including direct AMP-activated protein kinase (AMPK) activation and Wnt signaling modulation. This whitepaper provides a comprehensive, self-validating technical guide for the rational design, isolation, and pharmacological validation of these next-generation salicylate derivatives.

Mechanistic Rationale: The Evolution of Salicylate Pharmacology

The therapeutic utility of salicylates is dictated by their structural functionalization. As a Senior Application Scientist, it is critical to understand the causality between chemical modifications and downstream biological signaling.

Classical COX Inhibition vs. Selective Targeting

Aspirin (acetylsalicylic acid) exerts its primary mechanism by irreversibly acetylating a serine residue within the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins 1. However, the non-selective inhibition of COX-1 suppresses the biosynthesis of cytoprotective prostaglandin E2 (PGE2) in the gastric mucosa, leading to severe gastrointestinal hemorrhage and ulceration 2. Novel azomethine and acyl salicylic acid derivatives are rationally designed to introduce steric bulk (e.g., heterocyclic or benzylidene cores) that preferentially docks into the larger allosteric pocket of COX-2, shifting the selectivity profile and reducing GI toxicity 3.

Direct AMPK Activation

Beyond COX inhibition, unesterified salicylates act as direct metabolic regulators. Salicylate binds allosterically to the β1 subunit of AMPK—sharing the same binding site as the synthetic activator A-769662 4. This binding prevents the dephosphorylation of the critical Thr172 residue, locking AMPK in its active state 4. Active AMPK subsequently phosphorylates acetyl-CoA carboxylase (ACC), inhibiting fatty acid synthesis and promoting fat utilization 5.

NO-Donating Aspirin (NO-ASA) and Apoptosis

NO-ASA represents a paradigm shift in chemoprevention. It consists of an acetylsalicylic acid moiety linked to a nitric oxide-releasing group via a highly reactive spacer 6. The biological activity is primarily driven by this spacer, which reacts with intracellular glutathione (GSH), inducing severe oxidative stress 7. This stress activates the intrinsic apoptosis pathway via caspase-3, which subsequently cleaves β-catenin, dismantling adherens junctions and potently inhibiting Wnt signaling in colon cancer cells 7. Furthermore, NO-ASA profoundly inhibits the activation and DNA-binding of NF-κB, halting pro-inflammatory and oncogenic transcription 8.

Discovery & Design Workflows

The discovery of novel salicylates relies on a rational design pipeline that integrates in silico target prediction with robust synthetic and isolation methodologies.

G N1 Target Identification (COX-2, AMPK, Wnt) N2 Rational Design (e.g., NO-ASA, Azomethines) N1->N2 N3 Chemical Synthesis & Modification N2->N3 N4 Isolation & Purification (pH-Crystallization, HPLC) N3->N4 N5 Structural Elucidation (NMR, LC-MS/MS) N4->N5 N6 In Vitro Validation (IC50, Apoptosis Assays) N5->N6

Rational discovery and isolation workflow for novel salicylate derivatives.

Isolation and Purification Protocols

To ensure scientific integrity, the isolation of synthesized salicylate derivatives must be treated as a self-validating thermodynamic system. The following protocol details the isolation of azomethine salicylic acid derivatives post-condensation 3.

Protocol 1: pH-Controlled Crystallization and Liquid-Liquid Extraction

Objective: Isolate the target salicylate derivative from unreacted precursors and catalytic byproducts.

  • Reaction Quenching & Solvent Evaporation:

    • Action: Concentrate the acetic acid reaction mixture under reduced pressure at 45°C using a rotary evaporator.

    • Causality: Removing the primary solvent prevents competitive solvation during the subsequent aqueous extraction phase, maximizing the thermodynamic drive for precipitation.

  • Aqueous Reconstitution & Basification:

    • Action: Resuspend the crude residue in 50 mL of deionized water. Slowly add saturated NaHCO3​ until the pH reaches 8.0.

    • Causality: Salicylic acid derivatives have a pKa of ~2.98 [[1]](). At pH 8.0, the carboxylate group is fully deprotonated (ionized), rendering the target molecule highly soluble in the aqueous phase, while neutral organic impurities precipitate or remain suspended.

  • Organic Wash:

    • Action: Wash the basic aqueous layer with ethyl acetate (3 x 30 mL). Discard the organic layer.

    • Causality: This removes unreacted lipophilic ketones/aldehydes and non-polar byproducts.

  • Acidic Precipitation (pH-Controlled Crystallization):

    • Action: Cool the aqueous phase to 4°C. Dropwise, add 1M HCl under continuous stirring until the pH reaches 2.0.

    • Causality: Dropping the pH below the pKa forces the protonation of the carboxylate ion. The molecule loses its charge, drastically reducing its aqueous solubility. The sudden supersaturation at 4°C drives rapid, high-purity crystallization 9.

  • Validation Checkpoint:

    • Action: Before vacuum filtration, sample an aliquot of the supernatant. Analyze via UV-Vis spectroscopy (λmax ~295 nm).

    • Interpretation: A plateau or near-zero absorbance at 295 nm confirms that the precipitation of the salicylate derivative is thermodynamically complete.

  • Filtration and Recrystallization:

    • Action: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from a dichloromethane/heptane system to achieve >99.5% HPLC purity 9.

Structural Elucidation

Robust structural validation is mandatory before pharmacological testing. The data must be cross-referenced against the expected functional group modifications.

Table 1: Analytical Modalities for Salicylate Derivative Validation

Analytical TechniqueTarget Structural FeatureExpected Observation for Novel Derivatives
1H-NMR (400 MHz) Aromatic Protons, HydroxylsShift in aromatic protons (δ 6.8–7.9 ppm); presence of azomethine (-CH=N-) proton at δ ~8.5 ppm.
13C-NMR (100 MHz) Carboxyl & Imine CarbonsCarboxyl carbon at δ ~170 ppm; new imine carbon at δ ~160 ppm.
FT-IR Spectroscopy Functional Group IntegrityO-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹), novel C=N stretch (~1610 cm⁻¹).
LC-MS/MS (ESI-) Molecular Weight & FragmentationDeprotonated molecular ion [M-H]⁻; neutral loss of CO2​ (44 Da) characteristic of salicylates.

Pharmacological Evaluation & Signaling Pathways

COX-1/COX-2 Inhibitory Profiling

To validate the reduction in GI toxicity, novel derivatives must be assayed for COX-2 selectivity. Enzyme immunoassay (EIA) quantification of PGE2 synthesized from arachidonic acid provides the necessary IC50 values.

Table 2: Comparative Inhibitory Profiles of Salicylate Derivatives 3

CompoundCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)Selectivity Profile
Aspirin (Control) 11.21 ± 0.128.45 ± 0.05Non-selective
Naproxen (Control) 8.13 ± 0.146.18 ± 0.04Non-selective
Azomethine Deriv. 2 10.16 ± 0.187.68 ± 0.05COX-2 Preferential
Azomethine Deriv. 4 9.68 ± 0.177.32 ± 0.04COX-2 Preferential

Data indicates that structural functionalization (e.g., Derivative 4) enhances COX-2 inhibition while sparing COX-1 relative to traditional aspirin, validating the rational design hypothesis.

Apoptotic Signaling via NO-Donating Aspirin (NO-ASA)

NO-ASA demonstrates a >100-fold increase in potency against colon cancer cells compared to traditional aspirin [[6]](). The mechanism is driven by the reactive spacer, establishing a self-propagating apoptotic cascade.

G NOASA NO-Donating Aspirin (NO-ASA) GSH GSH Depletion & Oxidative Stress NOASA->GSH CASP Caspase-3 Activation GSH->CASP BCAT β-Catenin Cleavage CASP->BCAT APOP Intrinsic Apoptosis CASP->APOP WNT Wnt Signaling Inhibition BCAT->WNT WNT->APOP

Mechanism of NO-donating aspirin inducing apoptosis via oxidative stress.

Metabolic Regulation via AMPK Activation

Unlike aspirin, which requires in vivo esterase cleavage, unesterified salicylates (and specific novel derivatives) directly modulate cellular metabolism by acting as allosteric activators of AMPK 4.

G SAL Salicylate Derivatives AMPK AMPK Activation (Thr172 Phosphorylation) SAL->AMPK Allosteric Binding ACC ACC Phosphorylation (Inhibition) AMPK->ACC LIPID Decreased Fatty Acid Synthesis Increased Fat Utilization ACC->LIPID

Direct activation of AMPK by salicylates regulating lipid metabolism.

References

  • The ancient drug salicylate directly activates AMP-activ
  • AMPK: mediating the metabolic effects of salicyl
  • Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Tandfonline.com.
  • The mechanism of action of nitric oxide-don
  • Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxid
  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid deriv
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC.org.
  • NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice. NIH.gov.
  • Buy Methyl 3-amino-2-hydroxybenzo

Sources

Exploratory

Theoretical Studies on the Conformation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate: A Computational Chemistry Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the theoretical conformational analysis of 2-Oxo-2-(p-tolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. This molecule, possessing both a salicylate and a p-tolyl ketone moiety, presents a fascinating case study in conformational preference, governed by a strong intramolecular hydrogen bond and multiple rotatable single bonds. Understanding the three-dimensional structure and flexibility of such molecules is paramount in drug development for predicting molecular interactions, binding affinity, and physicochemical properties. We detail a robust, multi-step computational protocol rooted in Density Functional Theory (DFT) for exploring the potential energy surface, identifying low-energy conformers, and quantifying rotational barriers. This guide explains the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach for researchers in computational chemistry and medicinal chemistry.

Introduction: The Structural Imperative in Molecular Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and conformational dynamics. The ability of a molecule to adopt a specific low-energy conformation allows it to fit into a biological target's binding site, initiating a therapeutic response. 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is a compound that encapsulates several key structural features relevant to medicinal chemistry. Its architecture is comprised of three primary fragments:

  • A 2-hydroxybenzoate (salicylate) group: Famous for the potent intramolecular hydrogen bond (IMHB) that dramatically influences its structure and properties.[1][2]

  • A p-tolyl ketone group: A substituted aromatic ring that provides defined steric and electronic properties.

  • An ethyl ester linker: This flexible bridge connects the two aromatic systems and is the primary source of the molecule's conformational diversity.

A thorough understanding of how these fragments orient themselves in space is critical. This guide outlines a theoretical protocol to elucidate the conformational landscape of this molecule, providing a blueprint for analyzing similar flexible compounds.

Theoretical Framework: The Pillars of Conformational Control

The overall conformation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is dictated by a delicate balance of stabilizing and destabilizing forces. Our analysis is built on two foundational pillars.

Pillar 1: The Dominance of the Intramolecular Hydrogen Bond (IMHB)

The most significant and overriding structural feature of the salicylate moiety is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the ester's carbonyl oxygen. This interaction creates a highly stable, planar, six-membered pseudo-ring.[1][3] Computational studies have quantified the strength of this intra-HB in alkyl salicylates to be approximately -43 kJ mol⁻¹, a substantial energetic stabilization.[2][4] This bond effectively "locks" the salicylate portion of the molecule into a cis conformation, where the hydroxyl and carbonyl groups are oriented towards each other. The alternative trans conformer, where the hydrogen bond is broken, is significantly higher in energy and thus is not expected to contribute meaningfully to the conformational ensemble at room temperature.[2][4]

Pillar 2: Mapping the Flexible Conformational Landscape

Beyond the rigid salicylate ring, the molecule's flexibility originates from rotation around several key single bonds within the ethyl ester linker. Identifying the lowest-energy arrangement of this linker is the central goal of the conformational analysis. The overall shape is primarily defined by three critical dihedral angles, which represent rotations around the bonds shown below.

Caption: Key rotatable bonds defining the molecule's conformation.

By systematically calculating the energy of the molecule as these angles are rotated, we can construct a Potential Energy Surface (PES). The valleys on this surface correspond to stable, low-energy conformers, while the peaks represent the energy barriers (transition states) to rotation between them.

Methodology: A Self-Validating Computational Protocol

To accurately model a flexible molecule, a multi-step approach is required to balance computational cost with chemical accuracy. The following protocol is designed to be a self-validating system, where each step refines the results of the previous one.

G start Initial 3D Structure Generation mm_search Step 1: Broad Conformational Search (Molecular Mechanics - MMFF) start->mm_search dft_opt Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mm_search->dft_opt Low-energy conformers freq_val Step 3: Vibrational Frequency Analysis (Validation of Minima) dft_opt->freq_val Optimized geometries pes_scan Step 4: PES Scans (Mapping Rotational Barriers) freq_val->pes_scan Validated minima boltzmann Final Analysis (Boltzmann Population of Conformers) freq_val->boltzmann pes_scan->boltzmann

Caption: Computational workflow for conformational analysis.

Step 1: Initial Conformer Generation (Molecular Mechanics)

The first step is to explore the vast conformational space without the high computational expense of quantum mechanics.

  • Protocol: A conformational search is performed using a Molecular Mechanics (MM) force field, such as MMFF. This method treats atoms as balls and bonds as springs, allowing for rapid calculation of energies. The search algorithm systematically rotates the key dihedral angles (τ1, τ2, τ3) to generate thousands of potential structures.

  • Causality: This initial, broad search is crucial for flexible molecules to ensure that the global energy minimum and other significant low-energy conformers are not missed.[5] All structures within a relatively large energy window (e.g., 10 kcal/mol) of the lowest-energy structure found are retained for the next step. This wide window is a safeguard against the lower accuracy of MM, ensuring all plausible candidates are passed to the more rigorous DFT stage.[5]

Step 2: Geometry Optimization (Density Functional Theory)

The unique conformers generated by the MM search are then subjected to full geometry optimization using the more accurate Density Functional Theory (DFT).

  • Protocol: Each structure is optimized without constraints.

  • Choice of Functional and Basis Set: The selection of a DFT functional and basis set is critical for accuracy.[6][7]

    • Functional: The B3LYP functional is a robust and widely used choice for organic molecules.[8][9] For systems where non-covalent interactions are particularly important, a functional like M06-2X could also be considered for comparative analysis.[6]

    • Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost. The ++ indicates diffuse functions on all atoms, which are important for describing lone pairs and hydrogen bonds, while the (d,p) indicates polarization functions, which allow for more flexibility in describing bond shapes.[6][10]

  • Solvation Model: Performing calculations in the gas phase is a common starting point. However, conformational energies can be significantly influenced by the solvent.[4] Therefore, it is highly recommended to re-optimize the lowest-energy gas-phase conformers using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate an aqueous or organic solvent environment.

Step 3: Validation via Vibrational Frequency Analysis

Every protocol must be a self-validating system. After each DFT optimization, a vibrational frequency calculation must be performed on the resulting geometry.

  • Protocol: This calculation determines the normal modes of vibration for the molecule.

  • Causality: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer.[6] This step is an essential quality control check to ensure the reliability of the results.

Data Presentation and Expected Results

The output of this computational protocol is a set of validated, low-energy conformers and their relative stabilities.

Table 1: Key Dihedral Angles for Conformational Analysis
Dihedral AngleAtoms Defining the AngleDescriptionExpected Influence on Stability
τ1 C(ring)-C(O)-O-CH₂Rotation around the ester C-O bond.Planarity (0° or 180°) is favored due to π-conjugation.
τ2 C(O)-O-CH₂-C(O)Rotation around the O-CH₂ bond.Determines the gross orientation of the two aromatic systems.
τ3 O-CH₂-C(O)-C(ring)Rotation around the CH₂-C(O) bond.Influences the orientation of the p-tolyl ring relative to the linker.
Table 2: Predicted Low-Energy Conformers and Relative Gibbs Free Energies (Illustrative)

The final optimized structures are ranked by their relative Gibbs Free Energy (ΔG), which accounts for electronic energy, thermal corrections, and entropy. The population of each conformer at a given temperature can then be calculated using the Boltzmann distribution.

Conformer IDτ1 (°)τ2 (°)τ3 (°)ΔE (kcal/mol)ΔG (kcal/mol)Population (%)
Conf-1 ~180~175~-100.000.0075.3
Conf-2 ~180~-70~-50.850.9215.1
Conf-3 ~180~80~1701.501.654.5
... (other higher energy conformers).........>2.0>2.0<1.0

Note: These are illustrative values. Actual results will be derived from the DFT calculations.

The results are expected to show a dominant conformer (Conf-1) that adopts a largely extended, planar-like structure to minimize steric hindrance. Other conformers, resulting from rotations around the flexible linker, will likely be slightly higher in energy.

Conclusion and Outlook

The theoretical protocol detailed in this guide provides a rigorous and reliable pathway for elucidating the conformational preferences of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. The analysis hinges on recognizing the dominant role of the intramolecular hydrogen bond in the salicylate moiety and systematically exploring the flexibility of the ethyl ester linker. By employing a multi-step approach from molecular mechanics to validated DFT optimizations, researchers can confidently identify the ensemble of low-energy conformers that this molecule is likely to adopt. This knowledge is a critical input for further in-silico studies, such as molecular docking and pharmacophore modeling, ultimately accelerating the data-driven design of new therapeutic agents.

References

  • Birner, P., et al. (1982). Theoretical conformational analysis of substituted phenylbenzoates. Molecular Crystals and Liquid Crystals, 80(1-4), 11-19. [Link]

  • León, I., et al. (2021). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry – A European Journal, 27(45), 11621-11628. [Link]

  • Nguyen, H.V.L., et al. (2022). Methyl Internal Rotation in Fruit Esters: Chain-Length Effect Observed in the Microwave Spectrum of Methyl Hexanoate. Molecules, 27(8), 2586. [Link]

  • Verevkin, S.P., et al. (2023). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates)? Physical Chemistry Chemical Physics, 25(32), 21200-21214. [Link]

  • da Silva, J.B.P., et al. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Structure: THEOCHEM, 664(1-3), 135-154. [Link]

  • L-A. Fan, C., et al. (1991). Applications of simulated annealing to the conformational analysis of flexible molecules. Journal of Computational Chemistry, 12(3), 342-349. [Link]

  • Verevkin, S.P., et al. (2023). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates)? RSC Publishing. [Link]

  • Ascham, A.J., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology. [Link]

  • Gil, R.R., et al. (2019). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 24(23), 4381. [Link]

  • Chen, C-T., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Research, 30(1). [Link]

  • Verevkin, S.P., et al. (2023). Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicylates). PubMed. [Link]

  • Abbate, V., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 17(25), 6245-6254. [Link]

  • da Silva, J.B.P., et al. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. [Link]

  • Fábián, B., et al. (2024). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. Journal of Chemical Theory and Computation. [Link]

  • Hao, X., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • Ghiasi, R., et al. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal, 17(1), 1-15. [Link]

  • Palazzesi, C., et al. (2013). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. The Journal of Physical Chemistry A, 117(46), 12246-12255. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Introduction & Chemical Context 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (commonly referred to as p-methylphenacyl salicylate) is a highly functionalized ester utilized in medicinal chemistry as a bioactive scaffold and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (commonly referred to as p-methylphenacyl salicylate) is a highly functionalized ester utilized in medicinal chemistry as a bioactive scaffold and in synthetic chemistry as a photolabile protecting group. It is typically synthesized via the base-catalyzed esterification of salicylic acid with 2-bromo-1-(p-tolyl)ethanone.

While the synthesis is straightforward, the crude reaction matrix is complex. It contains unreacted starting materials, phase-transfer catalysts, and structurally similar byproducts. Because phenacyl esters are highly activated and prone to hydrolysis under strongly basic conditions, standard aggressive aqueous workups cannot be used. This guide details a self-validating, multi-tier purification system designed to isolate the target compound with >99.5% purity while preserving the integrity of the ester linkage.

Physicochemical Profiling & Impurity Causality

To design an effective purification workflow, we must first analyze the physicochemical properties of the target molecule and its associated impurities. This dictates the causality behind every experimental choice in our protocol.

  • Target Molecule : 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is a neutral, highly crystalline, and hydrophobic compound. The ester bond is susceptible to saponification, and the free phenolic hydroxyl can act as a nucleophile.

  • Impurity A (Salicylic Acid) : Unreacted starting material. It is acidic (pKa ~2.97) and can be selectively ionized.

  • Impurity B (2-Bromo-1-(p-tolyl)ethanone) : Unreacted alkylating agent. It is neutral, lachrymatory, and electrophilic. Because it lacks ionizable protons, it cannot be removed via acid/base extraction.

  • Impurity C (O-Alkylated Ester) : A dialkylated byproduct formed if the phenolic -OH reacts with excess phenacyl bromide. It is highly lipophilic and lacks hydrogen-bonding donors.

Causality Insight : We explicitly avoid strong bases (e.g., NaOH or KOH) during the aqueous workup. Strong bases will rapidly hydrolyze the phenacyl ester back into salicylic acid and phenacyl alcohol[1]. Instead, mild bases like NaHCO₃ are employed to selectively deprotonate the unreacted salicylic acid without cleaving the ester linkage. Furthermore, because , recrystallization serves as the primary mechanism for bulk purification, effectively excluding the structurally dissimilar unreacted bromide [2].

Logic Target Target Ester (Neutral) LLE Basic Wash Target->LLE Retained Cryst Crystallization Target->Cryst Precipitates Chrom Chromatography Target->Chrom Elutes Second Acid Salicylic Acid (Acidic) Acid->LLE Deprotonated Bromide Unreacted Bromide (Neutral) Bromide->Cryst Soluble in cold EtOH Dialkyl O-Alkylated Ester (Lipophilic) Dialkyl->Chrom Elutes First

Fig 1. Physicochemical separation logic for the ester and its primary synthetic impurities.

Step-by-Step Purification Workflows

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Objective : Removal of unreacted salicylic acid and inorganic/phase-transfer salts (e.g., K₂CO₃ or ) [3].

  • Dilution : Transfer the crude reaction mixture (assuming a standard 10 mmol scale synthesis in DMF or acetone) into a separatory funnel and dilute with 50 mL of Ethyl Acetate (EtOAc).

  • Mild Basic Wash : Add 30 mL of chilled 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃).

    • Critical Step: Gently invert the funnel. CO₂ gas will evolve rapidly as the salicylic acid is neutralized. Vent the stopcock frequently to prevent pressure buildup.

  • Phase Separation : Allow the layers to separate. Drain the lower aqueous phase (containing sodium salicylate and inorganic salts). Repeat the NaHCO₃ wash until the aqueous phase maintains a pH of ~8.

  • Brine Wash : Wash the organic layer with 30 mL of saturated aqueous NaCl (brine) to pull residual water and polar solvents (like DMF) out of the organic phase.

  • Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the crude solid.

Protocol B: Bulk Purification via Recrystallization

Objective : Exploiting the thermodynamic stability of the phenacyl ester crystal lattice to exclude unreacted p-methylphenacyl bromide.

  • Dissolution : Suspend the crude solid in a minimal volume of boiling Ethanol (approximately 3–5 mL per gram of crude product) in an Erlenmeyer flask.

  • Solvent Adjustment : If the solid does not completely dissolve at the boiling point, add Ethyl Acetate dropwise until the solution becomes entirely clear.

  • Controlled Nucleation : Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours undisturbed.

    • Causality Insight: Rapid cooling crashes out impurities. Slow cooling ensures that the growing crystal lattice selectively incorporates only the target molecules, leaving the more soluble phenacyl bromide in the mother liquor.

  • Yield Maximization : Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes.

  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Ethanol to remove surface impurities. Dry under vacuum at 40 °C for 4 hours.

Protocol C: Polish Purification via Flash Column Chromatography

Objective : Removal of O-alkylated byproducts to achieve analytical-grade purity (>99.5%).

  • Column Preparation : Pack a glass column with silica gel (230–400 mesh) using Hexane as the packing solvent.

  • Sample Loading : Dissolve the recrystallized product in a minimum volume of Dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Gradient Elution : Elute the column using a gradient solvent system of Hexane:Ethyl Acetate. Start at 95:5 (v/v) and gradually ramp to 80:20 (v/v).

  • Fraction Collection : Monitor fractions via TLC (UV detection at 254 nm). The highly non-polar O-alkylated byproduct will elute first. The target 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate will elute second.

Workflow A Crude Reaction Mixture B LLE: 5% NaHCO3 Wash A->B C Aqueous Waste (Salicylate Salts) B->C Removes Acid D Organic Phase (Crude Ester) B->D Retains Ester E Recrystallization (Ethanol) D->E F Mother Liquor (Bromide Impurity) E->F Excludes Neutral Impurities G Crystalline Product (>95% Purity) E->G Purifies Target H Flash Chromatography (Hexane:EtOAc) G->H Optional Polish I Ultra-Pure Target (>99.5% Purity) H->I Removes O-Alkylated Byproducts

Fig 2. Step-by-step purification workflow for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate.

Quantitative Data & Recovery Summaries

The table below outlines the expected quantitative recovery and purity metrics at each stage of the purification workflow, assuming a standard 10 mmol starting scale.

Purification StagePrimary Impurity RemovedExpected Purity (HPLC)Mass Recovery (%)Physical State
Crude Mixture N/A60 - 75%100%Oily Solid / Slurry
Post-LLE (Protocol A) Salicylic Acid, Salts80 - 85%90 - 95%Amorphous Solid
Post-Crystallization (Protocol B) Unreacted Bromide95 - 98%75 - 82%White Needles/Flakes
Post-Chromatography (Protocol C) O-Alkylated Byproduct> 99.5%65 - 70%Fine White Powder

Note: Mass recovery is calculated cumulatively from the theoretical yield of the crude organic phase.

References

  • Attempted resynthesis of 3-carboxy-4-hydroxycoumarin derivatives (Discusses the synthesis, stability, and hydrolysis conditions of phenacyl esters of salicylic acids). Canadian Journal of Chemistry. URL:[Link]

  • Separation and Identification of Fatty Acids: Part XX. 2, 4-Dinitrophenylhydrazones of p-bromophenacyl esters (Highlights the highly crystalline nature and sharp melting points of phenacyl ester derivatives utilized for purification). Journal of the American Oil Chemists' Society / Taylor & Francis. URL:[Link]

  • Practical Approach for Quantitative Green Esterifications (Details the use of phase-transfer catalysts like TBAB in the synthesis of phenacyl benzoates and their subsequent isolation). ACS Sustainable Chemistry & Engineering. URL:[Link]

Application

Application Note: Analytical Methodologies for the Quantification of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Physicochemical Profiling & Analytical Strategy 2-Oxo-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Physicochemical Profiling & Analytical Strategy

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (also known as p-methylphenacyl salicylate) is a structurally complex ester combining a salicylic acid moiety with a p-methylphenacyl group. The quantification of this compound in pharmaceutical formulations or biological matrices requires a nuanced approach due to its specific physicochemical liabilities.

As an ester, the molecule is highly susceptible to base-catalyzed hydrolysis (saponification) and, to a lesser extent, acid-catalyzed cleavage. Therefore, all sample preparation and chromatographic steps must be strictly controlled within a mildly acidic pH window (pH 3.5–5.5).

From a detection standpoint, the molecule is highly advantageous. The p-methylphenacyl group is a classic, highly conjugated chromophore that provides exceptional ultraviolet (UV) absorptivity, a property historically leveraged for the trace analysis of fatty acids[1][2]. Concurrently, the salicylate moiety provides a secondary absorption band and readily ionizes under Electrospray Ionization (ESI), making the compound highly amenable to both High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4].

Modality Selection Causality
  • HPLC-DAD: Selected for routine quality control (QC) and formulation testing where analyte concentrations are high (>1 µg/mL). The dual-chromophore nature allows for peak purity verification by monitoring the ratio of absorbance at 242 nm (phenacyl) and 300 nm (salicylate)[1].

  • LC-MS/MS: Selected for pharmacokinetic (PK) and biological matrix analysis where high sensitivity (sub-ng/mL) and selectivity are required[3][4].

Analytical Workflow & Decision Matrix

AnalyticalWorkflow Sample Sample Collection (Plasma, Tissue, Formulation) Extraction Mild LLE / SPE Extraction (pH 4.0 - 5.5 to prevent hydrolysis) Sample->Extraction Decision Select Analytical Modality Extraction->Decision HPLC HPLC-DAD (Routine QC, High Conc.) Decision->HPLC UV Active (>1 µg/mL) LCMS UHPLC-ESI-MS/MS (Trace Analysis, PK Studies) Decision->LCMS Trace Levels (<1 µg/mL) Data Data Acquisition & Integration HPLC->Data LCMS->Data Validation System Suitability & Validation Data->Validation

Analytical workflow for the quantification of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every run includes internal standards (IS) to correct for extraction recovery fluctuations, and System Suitability Testing (SST) to verify column performance prior to data acquisition.

Protocol A: HPLC-DAD Quantification (Formulation & High-Concentration Analysis)

Causality for Method Design: We utilize a reversed-phase C18 column. Because the analyte contains a free phenolic hydroxyl group (from the salicylate moiety), unbuffered aqueous mobile phases will lead to partial ionization, resulting in severe peak tailing. By adding 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the phenol, ensuring it remains fully protonated and interacts uniformly with the hydrophobic stationary phase[4].

Step-by-Step Methodology:

  • Sample Preparation (Dilute-and-Shoot):

    • Accurately weigh or aliquot the sample containing the analyte.

    • Dilute in Acetonitrile:Water (50:50, v/v) containing 10 µg/mL of p-Bromophenacyl bromide as the Internal Standard (IS). Reasoning: The IS shares the phenacyl chromophore, ensuring identical UV response characteristics without co-eluting.

    • Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes to pellet insoluble excipients.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-2 min (40% B), 2-10 min (linear ramp to 90% B), 10-12 min (hold 90% B), 12-15 min (re-equilibration at 40% B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection & Self-Validation:

    • Monitor at 242 nm (primary quantification for phenacyl group) and 300 nm (secondary qualification for salicylate group)[1][5].

    • SST Requirement: The resolution ( Rs​ ) between the analyte and the IS must be ≥2.0 . The tailing factor ( Tf​ ) for the analyte must be ≤1.5 .

Protocol B: UHPLC-ESI-MS/MS Quantification (Biological Matrices)

Causality for Method Design: For plasma or tissue homogenates, endogenous lipids and proteins will cause severe ion suppression in the MS source. We employ a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE is chosen over ethyl acetate because it forms the upper organic layer, making it easier to aspirate without disturbing the proteinaceous interface, and it is aprotic, preventing transesterification of our analyte.

Step-by-Step Methodology:

  • Sample Preparation (LLE):

    • Spike 100 µL of plasma with 10 µL of Internal Standard (e.g., Salicylic acid-d4 or a structurally analogous stable isotope).

    • Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) to standardize the pH and prevent ester hydrolysis.

    • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (70:30).

  • Chromatographic Separation:

    • Column: Sub-2 µm UHPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to minimize run time and sharpen peaks for MS detection[4].

    • Mobile Phase: Same as HPLC, but flow rate reduced to 0.4 mL/min to optimize ESI droplet desolvation.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI in Negative Ion Mode (ESI-). Reasoning: The phenolic hydroxyl group of the salicylate moiety readily loses a proton to form a stable [M-H]- anion, which provides a cleaner background than positive mode in biological matrices[3][4].

    • Precursor Ion: m/z 269.1 ([M-H]-).

    • Product Ions: Monitor m/z 137.0 (salicylate anion cleavage) for quantification, and m/z 93.0 (loss of CO2 from salicylate) for qualification[4].

Data Presentation & Method Parameters

The following tables summarize the critical quantitative parameters required to execute and validate these methods according to ICH M10 guidelines.

Table 1: Chromatographic and Detection Parameters Summary

ParameterHPLC-DAD MethodUHPLC-MS/MS Method
Analytical Column C18 (150 × 4.6 mm, 3.5 µm)C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Water/ACN (0.1% Formic Acid)Water/ACN (0.1% Formic Acid)
Flow Rate 1.0 mL/min0.4 mL/min
Detection Mode UV AbsorbanceESI(-) Multiple Reaction Monitoring
Primary Signal 242 nmm/z 269.1 137.0
Secondary Signal 300 nmm/z 269.1 93.0
Run Time 15.0 min4.5 min

Table 2: Anticipated Method Validation Metrics (Self-Validating Criteria)

Validation MetricHPLC-DADUHPLC-MS/MSAcceptance Criteria
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) ~0.3 µg/mL~0.1 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (%CV) ≤2.0% ≤5.0% ≤15% (at LOQ ≤20% )
Matrix Effect (Suppression) N/A< 15%IS-normalized MF: 0.85 - 1.15

References

  • Chen, H., & Anderson, R. E. (1992). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 578(1), 124-129.[Link]

  • Al-Shdefat, R., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry, 16(8), 104880.[Link]

  • Kim, J., et al. (2024). A novel Escherichia coli cell–based bioreporter for quantification of salicylic acid in cosmetics. Applied Microbiology and Biotechnology, 108(1), 154.[Link]

Sources

Method

Preclinical Evaluation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate as a Novel Salicylate Pro-drug

An in-depth guide for researchers, scientists, and drug development professionals. Application Note: Abstract This document provides a comprehensive guide for the preclinical evaluation of 2-Oxo-2-(p-tolyl)ethyl 2-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note:

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate, a novel ester pro-drug of salicylic acid. Salicylic acid, a primary active metabolite of aspirin, is a non-steroidal anti-inflammatory drug (NSAID) whose clinical utility can be hampered by gastrointestinal irritation due to its free carboxylic acid group.[1][2] This application note details the rationale behind the pro-drug design, which involves masking this acidic moiety to mitigate local side effects and potentially improve its pharmacokinetic profile.[3] We provide detailed, step-by-step protocols for chemical synthesis, in vitro stability and enzymatic hydrolysis assays, and a foundational in vivo pharmacokinetic study. The methodologies are designed to be self-validating and are supported by established principles in pro-drug research, offering a robust framework for assessing the viability of this compound as a therapeutic candidate.

Introduction and Rationale

The development of pro-drugs is a well-established strategy in medicinal chemistry to overcome suboptimal physicochemical or pharmacokinetic properties of active pharmaceutical ingredients.[4] Pro-drugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug.[5] For NSAIDs like salicylic acid, the primary therapeutic action—inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis—is often accompanied by mechanism-based side effects, most notably gastric irritation and ulceration.[6][7] This toxicity is frequently attributed to the topical irritation caused by the free carboxylic acid group present in many NSAIDs.[2]

The synthesis of an ester-based pro-drug is a common and effective approach to temporarily mask the carboxylic acid group.[1][5] 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is designed on this principle. By converting the carboxylic acid of 2-hydroxybenzoic acid (salicylic acid) into an ester, the following advantages are hypothesized:

  • Reduced Gastric Irritation: The masked acidic group is expected to prevent direct irritation of the gastric mucosa, a common issue with oral NSAID administration.[2]

  • Improved Permeability: Increased lipophilicity from the ester promoiety may enhance absorption across the gastrointestinal tract.[8]

  • Controlled Release: The pro-drug is designed to remain intact in the acidic environment of the stomach and undergo hydrolysis by ubiquitous esterase enzymes in the intestines, plasma, and other tissues to release the active salicylic acid.[8][9]

This guide outlines the critical experiments required to test these hypotheses and characterize the pro-drug's behavior from initial synthesis to its pharmacokinetic profile in a preclinical model.

Proposed Mechanism of Bioactivation

The central premise of the pro-drug design is its conversion to the active parent drug, salicylic acid, and an inert promoiety. This bioactivation is expected to be catalyzed by carboxylesterases, which are abundant in the liver, intestines, and plasma.[8] The ester bond in 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is the target for this enzymatic cleavage.

G cluster_0 In Vivo Environment (Plasma, Liver, Intestine) Prodrug 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (Pro-drug) SalicylicAcid Salicylic Acid (Active Drug) Prodrug->SalicylicAcid Carboxylesterases (Hydrolysis) Promoiety 2-Hydroxy-1-(p-tolyl)ethan-1-one (Promoiety) Prodrug->Promoiety

Caption: Proposed enzymatic bioactivation of the pro-drug.

Synthesis and Characterization

The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate can be achieved via several esterification methods. Steglich esterification is a reliable choice for this transformation due to its mild reaction conditions.[9]

Protocol 1: Synthesis via Steglich Esterification

Objective: To synthesize 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate from salicylic acid and 2-bromo-1-(p-tolyl)ethan-1-one.

Materials:

  • Salicylic Acid

  • 2-Bromo-1-(p-tolyl)ethan-1-one

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve salicylic acid (1.0 eq) in 100 mL of anhydrous acetone.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Add 2-bromo-1-(p-tolyl)ethan-1-one (1.1 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ester pro-drug.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Evaluation Protocols

The in vitro evaluation is critical to determine the pro-drug's stability and its susceptibility to enzymatic cleavage, which predicts its in vivo behavior.[10]

Protocol 2: Chemical Stability in Simulated Gastric and Intestinal Fluids

Objective: To assess the pro-drug's stability in environments mimicking the stomach and small intestine, ensuring it reaches the site of absorption intact.

Materials:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Pro-drug stock solution (e.g., 10 mg/mL in acetonitrile)

  • Incubator or water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Pre-warm SGF and SIF to 37°C.

  • Spike the pro-drug stock solution into separate vials of SGF and SIF to a final concentration of 100 µg/mL.

  • Incubate the vials at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 100 µL).

  • Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate any salts, and transfer the supernatant for HPLC analysis.

  • Quantify the remaining percentage of the pro-drug at each time point relative to the 0-minute sample.

  • Calculate the degradation half-life (t₁/₂) in each medium.

Causality: A desirable pro-drug should exhibit high stability (long t₁/₂) in SGF to prevent premature release of salicylic acid in the stomach, thereby minimizing local irritation.[11]

Protocol 3: Enzymatic Hydrolysis in Human Plasma

Objective: To measure the rate of bioactivation of the pro-drug by plasma esterases.

Materials:

  • Human plasma (heparinized)

  • Pro-drug stock solution

  • Incubator or water bath at 37°C

  • Acetonitrile (ice-cold) for protein precipitation

  • Centrifuge

  • HPLC system

Procedure:

  • Thaw frozen human plasma at 37°C.

  • Spike the pro-drug stock solution into the plasma to a final concentration of 10 µg/mL and vortex briefly.

  • Incubate the plasma sample at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL).

  • Immediately add the aliquot to a tube containing 300 µL of ice-cold acetonitrile to precipitate plasma proteins and stop the enzymatic reaction.

  • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Quantify the concentration of the pro-drug and the newly formed salicylic acid at each time point.

Causality: This assay mimics the systemic circulation. Rapid hydrolysis in plasma indicates efficient bioactivation and release of the active drug once absorbed.[12] Comparing the rates of pro-drug disappearance and salicylic acid appearance validates the conversion pathway.

Analytical Methodology

A robust analytical method is essential for accurately quantifying the pro-drug and its metabolite, salicylic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[13][14]

Protocol 4: HPLC Method for Quantification

Objective: To separate and quantify 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate and salicylic acid in biological matrices.

HPLC System Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Example Gradient: Start at 30% Acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength optimal for both compounds (e.g., 230 nm or 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) by preparing calibration curves using standards of both the pro-drug and salicylic acid in the relevant matrix (e.g., plasma extract).

In Vivo Pharmacokinetic Evaluation

A preliminary in vivo study is necessary to understand how the pro-drug and the released active drug behave in a living system.[11]

Protocol 5: Oral Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profiles of the pro-drug and salicylic acid following oral administration.

Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

Procedure:

  • Prepare a formulation of the pro-drug suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).

  • Administer a single oral dose of the pro-drug (e.g., 20 mg/kg) to a cohort of rats (n=3-5 per group).

  • Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Collect blood into heparinized tubes. Centrifuge immediately to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Process plasma samples as described in Protocol 3 (protein precipitation) and analyze using the validated HPLC method (Protocol 4).

  • Plot the plasma concentrations of the pro-drug and salicylic acid versus time.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Summarize the calculated pharmacokinetic parameters in a table for clear comparison.

ParameterPro-drugSalicylic Acid
Dose (mg/kg, oral) 20(Generated)
Cₘₐₓ (ng/mL) Calculated ValueCalculated Value
Tₘₐₓ (hr) Calculated ValueCalculated Value
AUC₀₋ₜ (ng·hr/mL) Calculated ValueCalculated Value
t₁/₂ (hr) Calculated ValueCalculated Value

Causality: The appearance of the pro-drug in plasma confirms its absorption.[16] The subsequent appearance of salicylic acid, ideally with a later Tₘₐₓ and higher AUC compared to the pro-drug, provides strong evidence of successful in vivo pro-drug conversion and delivery of the active agent.

Overall Experimental Workflow

The evaluation of the pro-drug candidate follows a logical progression from basic characterization to complex in vivo assessment.

G cluster_workflow Pro-drug Evaluation Workflow A Synthesis & Characterization B Develop & Validate Analytical Method (HPLC) A->B C In Vitro Chemical Stability (SGF & SIF) B->C D In Vitro Enzymatic Hydrolysis (Plasma) B->D E Data Review: Proceed to In Vivo? C->E D->E F In Vivo PK Study (Oral Dosing in Rats) E->F Yes G PK Data Analysis (Cmax, Tmax, AUC) F->G H Candidate Assessment G->H

Sources

Application

Introduction: Navigating the Formulation Challenge for Novel Chemical Entities

An Application Guide for the Preclinical Formulation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Formulation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate NCEs like 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3] The objective is not to provide a single "magic bullet" formulation, but rather to detail a robust, science-driven workflow that begins with fundamental characterization and progresses through logical strategy selection to the preparation of stable, effective, and reproducible formulations for in vivo evaluation.[4] The strategies outlined here are grounded in the principles of the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability, providing a crucial framework for formulation design.[2][5]

Part 1: Foundational Pre-formulation Assessment

Before any formulation can be rationally designed, a thorough understanding of the NCE's intrinsic physicochemical properties is paramount.[2] This pre-formulation stage provides the essential data needed to guide all subsequent development decisions, saving time and valuable API.[6]

Workflow for Pre-formulation Characterization

G cluster_0 Pre-formulation Data Acquisition cluster_1 Data Analysis & Risk Assessment API API: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Char_Phys Physical Characterization (Appearance, Melting Point, Polymorphism) API->Char_Phys Char_Chem Chemical Characterization (pKa, logP, Aqueous Solubility) API->Char_Chem Stability Solid-State Stability (Hygroscopicity, Light) API->Stability Analysis Integrate Data: - Solubility Profile - Lipophilicity - Stability Risks BCS Provisional BCS Classification (e.g., Likely Class II or IV) Analysis->BCS Form_Strategy Proceed to Formulation Strategy Selection BCS->Form_Strategy lta_2->Form_Strategy hub->Analysis

Caption: Pre-formulation workflow for a new chemical entity.

Protocol 1: Essential Physicochemical Characterization

Objective: To determine the fundamental properties of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate that will dictate formulation strategy.

Methodologies:

  • Thermal Analysis (DSC/TGA):

    • Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the crystallinity of the compound. Multiple melting peaks or complex thermal events may indicate the presence of different polymorphic forms, which can have different solubilities and stabilities.[7][8] Thermogravimetric Analysis (TGA) assesses thermal stability and hygroscopicity.[6]

    • Procedure:

      • Accurately weigh 2-5 mg of the NCE into an aluminum DSC pan.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the heat flow to identify melting endotherms.

      • For TGA, heat a similar sample size to observe weight loss as a function of temperature.

  • Aqueous Solubility Determination:

    • Rationale: To quantify the intrinsic solubility and understand its pH-dependency, which is critical for predicting oral absorption and selecting pH-based formulation tactics.[9]

    • Procedure (Shake-Flask Method):

      • Prepare buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

      • Add an excess amount of the NCE to each buffer in sealed vials.

      • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

      • Filter the samples through a 0.22 µm filter to remove undissolved solids.

      • Analyze the filtrate for drug concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[10]

  • Lipophilicity (Log P / Log D):

    • Rationale: The partition coefficient (Log P) or distribution coefficient (Log D at a specific pH) is a measure of a compound's lipophilicity. It helps predict membrane permeability and is a key factor in selecting solvents for lipid-based or co-solvent formulations.[6]

    • Procedure (Shake-Flask Method):

      • Prepare a solution of the NCE in the aqueous phase (e.g., pH 7.4 buffer).

      • Add an equal volume of n-octanol.

      • Shake vigorously to allow for partitioning, then centrifuge to separate the layers.

      • Determine the concentration of the NCE in both the aqueous and n-octanol layers via HPLC.

      • Calculate Log D = log10([Concentration in Octanol] / [Concentration in Aqueous]).

ParameterAnalytical TechniqueRationale & Implication for Formulation
Melting Point Differential Scanning Calorimetry (DSC)High melting point often correlates with low solubility (strong crystal lattice).
Aqueous Solubility HPLC after Shake-FlaskDetermines if simple aqueous solutions are feasible. pH-dependency reveals potential for pH adjustment strategies.
pKa Potentiometric Titration / UV-VisIdentifies ionizable groups; crucial for predicting solubility changes in the GI tract.
Log P / Log D HPLC after Shake-FlaskIndicates lipophilicity. High Log P (>3) suggests suitability for lipid-based formulations.[11]
Polymorphism DSC, X-Ray Diffraction (XRD)Different crystal forms can have vastly different solubilities and stabilities.[8]

Part 2: Formulation Strategy Selection

With pre-formulation data in hand, a suitable formulation strategy can be selected. The choice depends on the route of administration, the required dose, and the specific challenges identified (e.g., very low solubility, instability).

Decision-Making Framework for Formulation

G cluster_oral Oral Administration cluster_iv Parenteral (IV) Administration Start Pre-formulation Data: Solubility, Log P, Dose Oral_Dose Dose & Solubility Check Start->Oral_Dose IV_Sol_Check Sufficient Aqueous Solubility? Start->IV_Sol_Check Sol_Check Soluble in Vehicle Volume? Oral_Dose->Sol_Check Lipid_Check High Log P (>3)? Soluble in Lipids? Sol_Check->Lipid_Check No Oral_Solution Simple Solution / Co-solvent System Sol_Check->Oral_Solution Yes Oral_Suspension Aqueous Suspension (Micronized) Lipid_Check->Oral_Suspension No Lipid_Formulation Lipid-Based System (SEDDS) Lipid_Check->Lipid_Formulation Yes Amorphous Amorphous Solid Dispersion / Nanosuspension Oral_Suspension->Amorphous Bioavailability still too low Cosolvent_Check Soluble in IV-safe Co-solvents? IV_Sol_Check->Cosolvent_Check No IV_Solution Aqueous Solution (with pH adjustment) IV_Sol_Check->IV_Solution Yes IV_Cosolvent Co-solvent System (e.g., PEG400/Saline) Cosolvent_Check->IV_Cosolvent Yes IV_Complex Complexation (e.g., Cyclodextrin) Cosolvent_Check->IV_Complex No IV_Nano Nanosuspension IV_Complex->IV_Nano Still not achievable

Caption: Decision tree for selecting a formulation strategy.

Part 3: Detailed Formulation Protocols

The following protocols describe the preparation of two common formulation types suitable for many poorly soluble NCEs.

Protocol 2: Co-Solvent Solution for Oral or Parenteral Use

Rationale: This is often the primary approach for achieving a solution formulation, which can maximize bioavailability and reduce inter-individual variability compared to suspensions.[3] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic drugs.[9] The selection of excipients must prioritize safety and tolerability in the intended preclinical species.[6]

Materials & Equipment:

  • 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (API)

  • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)[12]

  • Surfactant: Polysorbate 80[12]

  • Aqueous vehicle: Water for Injection (WFI) or 0.9% Saline

  • Glass vials, magnetic stirrer, vortex mixer, analytical balance

  • Sterile 0.22 µm syringe filters (for parenteral)

Procedure:

  • Solubility Screening:

    • Determine the approximate solubility of the API in individual solvents (e.g., PEG 400, PG, Water) and various binary/ternary mixtures. This helps identify the most potent solubilizing system.

    • Record results in a table for easy comparison.

Vehicle Composition (v/v/v)API Solubility (mg/mL)Observations
100% Water< 0.01Insoluble
100% PEG 400> 50Freely soluble
100% Propylene Glycol25Soluble
40% PEG 400 / 60% Water5Soluble
30% PEG 400 / 10% Polysorbate 80 / 60% Saline15Clear solution
  • Formulation Preparation (Example: 10 mg/mL solution):

    • Weigh the required amount of API and place it in a sterile glass vial.

    • Add the primary co-solvent (e.g., PEG 400) and vortex or sonicate until the API is completely dissolved.[13] Gentle heating may be applied if the compound is known to be thermally stable.

    • Add the surfactant (e.g., Polysorbate 80) and mix thoroughly.

    • Slowly add the aqueous vehicle (e.g., Saline) dropwise while continuously stirring. Causality Note: Adding the aqueous phase last and slowly prevents the drug from precipitating out of solution, a phenomenon known as "crashing out."

    • If necessary, adjust the pH with dilute HCl or NaOH to enhance solubility and stability, based on pKa data.[13]

    • For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[13]

Protocol 3: Nanosuspension for Enhanced Oral Bioavailability

Rationale: For compounds that remain poorly soluble even with co-solvents (likely BCS Class II or IV), reducing particle size to the nanometer range dramatically increases the surface area for dissolution, governed by the Noyes-Whitney equation.[5][14] This can significantly improve the rate and extent of absorption.

Materials & Equipment:

  • API

  • Stabilizer: e.g., Hydroxypropyl methylcellulose (HPMC), Polysorbate 80, or a combination.

  • Aqueous vehicle: Purified water

  • Milling equipment: Bead mill or high-pressure homogenizer

  • Milling media: Yttria-stabilized zirconium oxide beads (for bead mill)

  • Particle size analyzer (e.g., laser diffraction or dynamic light scattering)

Procedure:

  • Stabilizer Screening:

    • The choice of stabilizer is critical to prevent the high-energy nanoparticles from agglomerating (Ostwald ripening). Screen various stabilizers by preparing small test suspensions and observing their physical stability over time.

  • Slurry Preparation:

    • Prepare an aqueous solution of the selected stabilizer(s).

    • Disperse the API into the stabilizer solution to create a homogenous slurry.[13]

  • Milling Process (Bead Milling Example):

    • Add the slurry and milling media to the milling chamber.

    • Mill at a controlled temperature for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally by taking samples periodically for particle size analysis.

    • The goal is to achieve a target particle size distribution (e.g., D90 < 500 nm).

  • Harvesting the Nanosuspension:

    • Separate the nanosuspension from the milling media.

  • Final Formulation:

    • The nanosuspension can be dosed directly for oral gavage or further processed (e.g., by adding a viscosity modifier for better handling).

Part 4: Final Formulation Characterization and Quality Control

Once prepared, every batch of formulation must be characterized to ensure it meets the required quality attributes. This is a self-validating step that ensures consistency and reliability in in vivo studies.[15]

Protocol 4: Essential Quality Control Tests

Objective: To verify the identity, strength, quality, and purity of the final formulation before administration.

TestMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionClear and particle-free (solutions); Uniform and easily re-suspendable (suspensions).Ensures homogeneity and detects precipitation or contamination.
pH Calibrated pH meterWithin ± 0.5 units of target pH.Confirms stability and physiological compatibility.
Assay (Concentration) HPLC-UV90-110% of the target concentration.Ensures the correct dose is administered.[8]
Purity / Degradants HPLC-UVNo significant degradation peaks compared to a reference standard.Confirms the chemical stability of the API in the vehicle.
Particle Size Laser Diffraction / DLSD90 < 1000 nm for nanosuspensions.Critical for ensuring the performance of suspension-based formulations.
Sterility (Parenteral) USP <71>No microbial growth.Mandatory for ensuring the safety of injectable formulations.

Conclusion

The formulation of a novel, poorly soluble compound like 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is a systematic, multi-step process that is integral to successful preclinical development.[16] There is no one-size-fits-all solution; success hinges on a thorough pre-formulation investigation that informs a rational choice of formulation strategy. Simple co-solvent systems are an excellent starting point, while more advanced technologies like nanosuspensions offer powerful tools for overcoming significant solubility challenges.[5] By following the detailed protocols for preparation and, critically, for quality control, researchers can develop robust formulations that deliver the API consistently, enabling the acquisition of high-quality, reliable in vivo data and giving promising NCEs the best chance of success.

References

  • Vertex AI Search. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development.
  • PharmTech. (2023). Excipients for Parenterals.
  • Pharmaceutical Technology. (2022).
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Lubrizol Life Science Health. (2022).
  • AIJFR. (2025).
  • Strickley, R.G. (2003).
  • PharmaExcipients. (2024). Preclinical research encompasses crucial studies in pharmacokinetics (PK), pharmacodynamics (PD), toxicology (TOX), and other fields.
  • TA Instruments. (n.d.).
  • WuXi AppTec. (2024).
  • That's Interesting. (2023). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Mehmood, Y., & Farooq, U. (n.d.).
  • Shimpi, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • SGS. (n.d.).
  • Altasciences. (n.d.).
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
  • Williams, R.O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
  • NIST/TRC. (2012).
  • The Good Scents Company. (n.d.).
  • Chemsrc. (2025).
  • National Institutes of Health. (n.d.).
  • FooDB. (2025).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Welcome to the advanced technical support portal for the synthesis of phenacyl salicylates. The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate via the nucleophilic substitution of salicylic acid with 2-bromo-4'-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for the synthesis of phenacyl salicylates. The synthesis of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate via the nucleophilic substitution of salicylic acid with 2-bromo-4'-methylacetophenone is a fundamental esterification reaction. However, the bifunctional nature of salicylic acid and the electrophilic sensitivity of phenacyl bromides often lead to complex side-product profiles.

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic tools, and self-validating protocols to achieve high-purity yields.

Diagnostic Hub: Identifying Side Products

When your reaction yields a complex mixture, the first step is to analyze the crude product via LC-MS or HPLC-UV. The diagnostic workflow below maps the most common analytical observations to their root chemical causes.

Diagnostics Start LC-MS / HPLC-UV Analysis of Crude Reaction Target m/z = 271[M+H]+ Target Ester Start->Target Optimal Dialkyl m/z = 403 [M+H]+ Dialkylated Impurity Start->Dialkyl Excess Base Hydrolysis m/z = 151 [M+H]+ Hydrolyzed Reagent Start->Hydrolysis Moisture Transester m/z = 153 or 167 [M+H]+ Transesterification Start->Transester Protic Solvent

Diagnostic workflow for identifying side products via LC-MS.

Quantitative Analytical Data

Use the following reference table to quickly identify impurities in your chromatogram. Relative Retention Times (RRT) are based on a standard reverse-phase C18 column (Water/MeCN gradient with 0.1% Formic Acid).

Side Product / ImpurityMolecular FormulaExact MassObserved m/z [M+H]⁺Relative Retention Time (RRT)Primary Causality
Target Ester C₁₆H₁₄O₄270.09271.11.00Optimal Substitution
Dialkylated Ether-Ester C₂₅H₂₂O₅402.15403.2~1.35Excess Base / Reagent
p-Methylphenacyl Alcohol C₉H₁₀O₂150.07151.1~0.65Moisture / Hydrolysis
Methyl Salicylate C₈H₈O₃152.05153.1~0.80Protic Solvent (MeOH)

Mechanistic Troubleshooting & FAQs

Mechanism SA Salicylic Acid Base1 Mild Base (1.0 eq) SA->Base1 Controlled Base2 Strong Base / Excess SA->Base2 Over-Deprotonation Mono Mono-anion (Carboxylate Active) Base1->Mono Di Di-anion (Phenolic Active) Base2->Di Target Target Product (Mono-alkylated) Mono->Target Substitution Side Side Product (Dialkylated) Di->Side Double Substitution Reagent 2-Bromo-4'-methylacetophenone Reagent->Target Reagent->Side

Mechanistic pathways leading to the target ester versus dialkylated side products.

Q1: Why am I observing a significant peak at m/z 403 in my LC-MS trace? A1: This indicates the formation of the dialkylated side product. Salicylic acid possesses two nucleophilic centers: the highly acidic carboxylic acid (pKa ~2.97) and the less acidic phenolic hydroxyl (pKa ~13.82). While mild bases selectively deprotonate the carboxylate, using an excess of base (e.g., >2.0 eq K₂CO₃) or a strong base (e.g., NaH) drives the deprotonation of the phenolic oxygen. This di-anion rapidly attacks a second equivalent of the alkylating agent, forming an ether-ester side product. Resolution: Restrict the base to 1.05 equivalents of a mild base (NaHCO₃ or K₂CO₃) and strictly control the stoichiometry of the phenacyl bromide to 1.0 equivalent[1].

Q2: My reaction stalled, and I see a large peak at m/z 151. What happened? A2: The peak at m/z 151 corresponds to 2-hydroxy-4'-methylacetophenone, the hydrolysis product of your alkylating agent. Phenacyl bromides are highly susceptible to nucleophilic attack by water, especially under basic conditions. If your solvent (e.g., DMF) is not strictly anhydrous, or if your base contains high moisture content, hydroxide ions will outcompete the salicylate anion for the electrophile. Resolution: Use anhydrous solvents (water < 50 ppm) and oven-dried K₂CO₃. Avoid aqueous workups until the reaction is completely quenched.

Q3: Can I use ethanol or methanol as a solvent to improve the solubility of salicylic acid? A3: No. Using protic solvents in the presence of a base will lead to transesterification or direct solvent-alkylation. You will observe the formation of methyl salicylate (m/z 153) or ethyl salicylate (m/z 167). The synthesis of phenacyl esters requires aprotic polar solvents (e.g., DMF, NMP, or Acetone) to ensure the salicylate anion remains unsolvated and highly nucleophilic[1].

Q4: If I am using this phenacyl ester as a protecting group, how do I selectively cleave it later? A4: Phenacyl esters are robust against many acidic conditions but can be selectively cleaved using reductive or photochemical methods. Magnesium turnings in acetic acid provide a highly efficient method for the reductive cleavage of phenacyl esters without affecting other acid-sensitive protecting groups[2]. Alternatively, phenacyl esters can act as photoremovable protecting groups, undergoing rapid C-O bond scission via photoinduced electron transfer when exposed to specific photosensitizers[3].

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, step-by-step methodology. Each phase includes a self-validation checkpoint to confirm the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • Salicylic acid (1.0 eq, 10.0 mmol, 1.38 g)

  • 2-Bromo-4'-methylacetophenone (1.0 eq, 10.0 mmol, 2.13 g)

  • Potassium carbonate, oven-dried at 120°C (1.05 eq, 10.5 mmol, 1.45 g)

  • Anhydrous DMF (20 mL)

Step 1: Selective Mono-anion Generation

  • Purge a 50 mL round-bottom flask with Argon.

  • Dissolve salicylic acid in 15 mL of anhydrous DMF.

  • Add the oven-dried K₂CO₃ in one portion. Stir at room temperature for 30 minutes.

Self-Validation Checkpoint: The solution should transition from a clear liquid to a slightly cloudy, colorless suspension. This visual cue confirms the formation of the insoluble potassium salicylate salt. Warning: A yellow or brown color indicates oxidation of the phenoxide, meaning the base is too strong or oxygen is present.

Step 2: Controlled Alkylation

  • Dissolve 2-bromo-4'-methylacetophenone in 5 mL of anhydrous DMF.

  • Add this solution dropwise to the reaction flask over 10 minutes to prevent localized concentration spikes that drive dialkylation.

  • Stir the mixture at 40°C for 4 hours.

Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The phenacyl bromide (R_f ~0.6, UV active) should be fully consumed, replaced by a blue-fluorescent spot under 254 nm UV light (R_f ~0.4) corresponding to the target ester.

Step 3: Quench and Selective Extraction

  • Pour the reaction mixture into 100 mL of ice-cold 0.1 M HCl. Causality: The mild acid quenches unreacted K₂CO₃ and ensures any unreacted salicylic acid is fully protonated, preventing emulsion formation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: This specific wash selectively deprotonates and removes unreacted salicylic acid into the aqueous layer while leaving the target ester in the organic phase.

  • Wash with brine (3 x 20 mL) to remove residual DMF.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol/water to afford pure 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate as white crystals.

References

  • Hu, Yi, et al. "Organic reactions in ionic liquids: An efficient method for the synthesis of phenacyl esters by reaction of carboxylic acids with α- bromoacetophenone promoted by potassium fluoride." Chinese Chemical Letters 16.7 (2005): 903-905. [Source: Aston University] 1

  • "A Novel and Efficient Method for Cleavage of Phenacylesters by Magnesium Reduction with Acetic Acid." Organic Letters (2005).[Source: ACS Publications] 2

  • "Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters." The Journal of Organic Chemistry (1997). [Source: ACS Publications] 3

Sources

Optimization

Technical Support Center: Solubilization &amp; Assay Optimization for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Welcome to the Technical Support Center. As a highly lipophilic phenacyl ester, 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (often referred to as p-methylphenacyl salicylate) presents significant challenges in aqueous biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly lipophilic phenacyl ester, 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (often referred to as p-methylphenacyl salicylate) presents significant challenges in aqueous biological assays. Its extended aromatic system and the intramolecular hydrogen bonding between the salicylate hydroxyl and the ester carbonyl mask its polarity, driving up its partition coefficient (LogP) and severely limiting its aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure accurate, reproducible data in your biological assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate when I spike my DMSO stock into the assay buffer?

The Causality: This is a classic case of solvent crash-out. When a concentrated DMSO stock of a highly lipophilic compound is spiked directly into an aqueous buffer, the local dielectric constant drops rapidly. The thermodynamic penalty of hydrating the hydrophobic p-tolyl and phenacyl moieties causes rapid supersaturation and subsequent colloidal nucleation . The Solution: Avoid direct high-ratio spikes. Utilize a step-down dilution method (Protocol 1) or pre-condition your assay buffer with a carrier molecule (e.g., Bovine Serum Albumin) or a surfactant before introducing the compound.

Q2: My IC50 values are highly variable between replicates. What is causing this inconsistency?

The Causality: Variable data for lipophilic esters is almost always driven by two factors: non-specific binding (NSB) to assay plastics and micro-precipitation . Because the compound's free energy is lower in a hydrophobic environment than in water, it rapidly partitions into the polystyrene matrix of 96- or 384-well plates, drastically reducing the actual free concentration available to your biological target . The Solution: Switch to low-binding polypropylene or glass plates. Alternatively, add 0.01% - 0.1% CHAPS or BSA to your buffer. These additives act as thermodynamic "sinks" that keep the compound in solution and prevent it from adhering to the plastic walls.

Q3: I suspect my compound is degrading during the assay. How can I verify and prevent this?

The Causality: The ester bond linking the salicylate core to the p-methylphenacyl group is susceptible to hydrolysis. In basic buffers (pH > 7.5) or in cell-based assays containing non-specific esterases (e.g., from fetal bovine serum), this bond can cleave, yielding salicylic acid and p-methylphenacyl alcohol. The Solution: Maintain your assay buffer at a strict pH of 6.5–7.2. If working with cell lysates or serum, pre-treat with a broad-spectrum esterase inhibitor if compatible with your target. Always prepare fresh DMSO stocks; do not store the compound in aqueous media.

Q4: How can I improve solubility without using detergents that might lyse my cells or denature my target enzyme?

The Causality: Detergents disrupt lipid bilayers and protein folding. To solubilize the compound without surfactants, you must shield its hydrophobic surface from water without altering the bulk solvent properties. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form non-covalent inclusion complexes. The hydrophobic p-tolyl ring slips into the lipophilic cavity of the cyclodextrin, while the hydroxylated exterior of the cyclodextrin maintains excellent aqueous solubility . See Protocol 2.

Part 2: Data Presentation & Solubilization Strategies

The following table summarizes the quantitative limits and biological compatibility of various solubilization strategies for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate.

Solubilization StrategyMechanism of ActionMax Achievable Concentration (Est.)Biological CompatibilityRecommended Use Case
Direct DMSO Spike Co-solvency (lowers dielectric constant)< 10 µM (at 1% final DMSO)High (if DMSO ≤ 1%)Purified enzyme assays with highly potent targets.
DMSO + 0.1% BSA Hydrophobic pocket binding (Carrier protein)50 - 100 µMHighCell-based assays; prevents non-specific binding to plastics.
DMSO + 0.05% Tween-20 Micellar encapsulation100 - 500 µMLow/Medium (can denature proteins)Robust biochemical assays; washing steps in ELISAs.
20% HP-β-CD Host-guest inclusion complexation> 1 mMVery HighIn vivo dosing; sensitive cell-based or whole-blood assays.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you are testing a true solution, not a colloidal suspension.

Protocol 1: Step-Down Dilution & Carrier Pre-Conditioning

Use this for standard biochemical assays where cyclodextrins are unavailable.

  • Stock Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Buffer Pre-conditioning: Prepare your aqueous assay buffer and supplement it with 0.1% (w/v) BSA (Fatty acid-free). Allow the BSA to fully dissolve without aggressive foaming.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a 50% DMSO / 50% Buffer mixture to create a 1 mM intermediate stock. Causality: This prevents the massive dielectric shock of going directly from 100% organic to 99% aqueous.

  • Final Spike: Spike the intermediate stock into the BSA-conditioned assay buffer to reach your final desired concentration (e.g., 10 µM at 1% final DMSO).

  • Self-Validation Step: Read the Optical Density (OD) of the final solution at 600 nm in a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (crash-out). If OD600 ≤ 0.05, proceed to the assay.

Protocol 2: HP-β-CD Inclusion Complexation

Use this for high-concentration requirements or sensitive cell-based assays.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add the compound directly as a dry powder (or as a highly concentrated DMSO spike, keeping final DMSO < 0.5%) to the HP-β-CD solution to target a 1 mM concentration.

  • Complexation: Sonicate the mixture in a water bath sonicator at room temperature for 30 minutes, followed by orbital shaking for 2 hours. Causality: The kinetic energy overcomes the activation barrier required for the hydrophobic moiety to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV (monitoring at the salicylate absorbance peak, ~300 nm) against a standard curve prepared in 100% acetonitrile to quantify the exact dissolved concentration before applying it to your biological system.

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start Compound: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate CheckSol Assess Solubility in Assay Buffer (≤1% DMSO) Start->CheckSol YesPrecip Precipitation / Turbidity (OD600 > 0.05) CheckSol->YesPrecip Insoluble NoPrecip Clear Solution (OD600 ≤ 0.05) CheckSol->NoPrecip Soluble Intervention1 Add Carrier Protein / Surfactant (e.g., 0.1% BSA or 0.05% Tween-20) YesPrecip->Intervention1 Proceed Proceed to Biological Assay NoPrecip->Proceed CheckAgain Re-assess Solubility Intervention1->CheckAgain Intervention2 Formulate with 10-20% HP-β-Cyclodextrin CheckAgain->Intervention2 Still Insoluble CheckAgain->Proceed Soluble Intervention2->Proceed Complex Formed

Figure 1: Decision tree for solubilizing highly lipophilic esters in aqueous biological assays.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Di, L., & Kerns, E.H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Brewster, M.E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL:[Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Phenacyl Esterification

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the intricacies of phenacyl esterification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for navigating the intricacies of phenacyl esterification. Phenacyl esters are valuable protecting groups for carboxylic acids, particularly in peptide synthesis and photolabile deprotection strategies.[1][2][3] However, achieving high yields and purity can be challenging. This technical support center provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

I. Troubleshooting Guide: Addressing Common Issues in Phenacyl Esterification

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield of your desired phenacyl ester is one of the most common and frustrating issues. Several factors can contribute to this problem.

Possible Cause & Explanation Recommended Solution & Rationale
Incomplete Reaction Increase Reaction Time and/or Temperature: Esterification is often an equilibrium-driven process.[4][5][6] Extending the reaction time or moderately increasing the temperature can help push the equilibrium towards the product side. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Catalyst Inefficiency or Inactivation Select an Appropriate Catalyst: For Fischer-type esterifications, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are common.[4][7] For milder conditions, consider using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine), especially for acid-sensitive substrates.[8][9] Ensure Catalyst is Active: If using a solid-supported catalyst, ensure it has not been deactivated by moisture or other contaminants.[10]
Presence of Water Ensure Anhydrous Conditions: Water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[4][5] Use anhydrous solvents and reagents. Techniques like azeotropic distillation with a Dean-Stark trap can be employed to remove water as it is formed.[4][11]
Poor Nucleophilicity of the Carboxylate Use a Base to Form the Carboxylate Salt: The reaction between a carboxylic acid and a phenacyl halide proceeds via nucleophilic substitution. Converting the carboxylic acid to its more nucleophilic carboxylate salt by adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine) can significantly improve the reaction rate.[12]
Steric Hindrance Consider Alternative Strategies for Hindered Substrates: If either the carboxylic acid or the phenacyl halide is sterically hindered, the reaction rate will be significantly slower.[10][13] In such cases, increasing the reaction temperature, using a more potent catalyst, or employing a different synthetic route may be necessary.
Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired ester.

Side Product & Explanation Mitigation Strategy
Acetophenone This can arise from the decomposition of the phenacyl ester, particularly under harsh reaction conditions or during workup.[1] It can also be a byproduct of the phenacyl halide synthesis.[14]
Unreacted Phenacyl Halide If the reaction is incomplete, you will have unreacted starting material.
p-Bromophenacyl Alcohol In the case of using p-bromophenacyl bromide, hydrolysis of the ester or the bromide itself can lead to the formation of p-bromophenacyl alcohol.[15] This hydrolysis can be catalyzed by carboxylate salts.[15]
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure phenacyl ester can be a challenge.

Problem Suggested Purification Protocol
Separating the Ester from Unreacted Carboxylic Acid During aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[13] This will deprotonate the unreacted carboxylic acid, making it soluble in the aqueous phase, while the neutral ester remains in the organic layer.
Removing Excess Phenacyl Halide Phenacyl halides are often lachrymators and should be handled with care.[14] If unreacted phenacyl halide remains, it can sometimes be removed by recrystallization. Choosing the right solvent system is crucial. For phenacyl bromide, methanol has been used for recrystallization.[14]
General Purification Flash column chromatography on silica gel is a standard method for purifying esters.[13] A common eluent system is a mixture of hexanes and ethyl acetate.[13] The polarity of the eluent can be adjusted based on the polarity of your specific phenacyl ester.

II. Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding phenacyl esterification.

Q1: What is the general mechanism for phenacyl esterification?

A1: The most common method involves the reaction of a carboxylic acid with a phenacyl halide (e.g., phenacyl bromide). The reaction proceeds via an SN2 mechanism where the carboxylate anion acts as a nucleophile and displaces the halide from the alpha-carbon of the phenacyl halide. To facilitate this, the carboxylic acid is often deprotonated with a mild base to form the more nucleophilic carboxylate.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred. For reactions involving carboxylate salts and phenacyl halides, polar aprotic solvents like acetonitrile or DMF can be good choices as they help to solubilize the carboxylate salt.[16] However, less polar solvents like toluene have also been used successfully, and in some cases, may give higher yields.[10] It is often beneficial to perform small-scale trials with a few different solvents to determine the optimal one for your specific substrates.

Solvent Polarity and its Effect on Esterification Yield [10]

SolventRelative PolarityGeneral Trend in Yield
Toluene0.099Often higher yields
Benzene0.111Moderate to high yields
1,4-Dioxane0.164Lower yields
Chlorobenzene0.188Lower yields

Q3: My starting material has other functional groups. How can I avoid side reactions?

A3: The phenacyl esterification is generally compatible with a range of functional groups.[1] However, if your molecule contains other nucleophilic groups (e.g., amines, thiols), they may compete with the carboxylic acid in reacting with the phenacyl halide. In such cases, protection of these other functional groups may be necessary before proceeding with the esterification.

Q4: Can I use a catalyst to speed up the reaction?

A4: Yes, catalysis can be very effective. For the reaction between a carboxylic acid and a phenacyl alcohol (a Fischer-type esterification), an acid catalyst is required.[4] For the more common reaction with a phenacyl halide, while not always strictly necessary if you pre-form the carboxylate salt, the addition of a phase-transfer catalyst like a crown ether can be beneficial, especially in less polar solvents, by helping to solubilize the carboxylate salt.[12]

Experimental Workflow: A General Protocol

Below is a generalized, step-by-step protocol for the synthesis of a phenacyl ester from a carboxylic acid and phenacyl bromide.

Phenacyl Esterification Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Reagents 1. Prepare Reagents: - Carboxylic Acid - Phenacyl Bromide - Anhydrous Solvent (e.g., Acetonitrile) - Base (e.g., K2CO3) Dissolve 2. Dissolve Carboxylic Acid and Base in Solvent Reagents->Dissolve Add_Halide 3. Add Phenacyl Bromide Dissolve->Add_Halide Heat 4. Heat the Reaction Mixture (e.g., to reflux) Add_Halide->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Reaction Complete Filter 7. Filter off Solids Cool->Filter Extract 8. Aqueous Workup: - Dilute with Organic Solvent - Wash with NaHCO3(aq) - Wash with Brine Filter->Extract Dry 9. Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify by Column Chromatography or Recrystallization Concentrate->Purify

Caption: A typical workflow for phenacyl esterification.

Troubleshooting Logic Flow

Use this diagram to navigate your troubleshooting process systematically.

Troubleshooting_Phenacyl_Esterification Start Start: Low Yield or Side Products Observed Check_Reaction Is the reaction going to completion? Start->Check_Reaction Check_Side_Products Are side products visible on TLC? Check_Reaction->Check_Side_Products Yes Incomplete_Rxn Incomplete Reaction Check_Reaction->Incomplete_Rxn No Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes Purification_Issues Purification is Difficult Check_Side_Products->Purification_Issues No, but purification fails Increase_Time_Temp Increase reaction time/temperature Incomplete_Rxn->Increase_Time_Temp Check_Catalyst Check catalyst activity/type Incomplete_Rxn->Check_Catalyst Ensure_Anhydrous Ensure anhydrous conditions Incomplete_Rxn->Ensure_Anhydrous Success Successful Optimization Increase_Time_Temp->Success Check_Catalyst->Success Ensure_Anhydrous->Success Identify_Side_Products Attempt to identify side products (e.g., by comparison with standards) Side_Products_Present->Identify_Side_Products Milder_Conditions Use milder conditions (lower temp, shorter time) Side_Products_Present->Milder_Conditions Purify_Reagents Purify starting materials Side_Products_Present->Purify_Reagents Identify_Side_Products->Success Milder_Conditions->Success Purify_Reagents->Success Optimize_Chromatography Optimize chromatography (solvent system, gradient) Purification_Issues->Optimize_Chromatography Try_Recrystallization Try recrystallization from different solvents Purification_Issues->Try_Recrystallization Optimize_Chromatography->Success Try_Recrystallization->Success

Caption: A decision tree for troubleshooting phenacyl esterification.

III. References

  • Givens, R. S., & Matuszewski, B. (1984). Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. The Journal of Organic Chemistry, 49(10), 1617–1624. [Link]

  • Weygand, F., & Steglich, W. (1963). New methods in peptide synthesis. Part III. Protection of carboxyl group. RSC Publishing. [Link]

  • Sridharan, V., & Thirumalai, D. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. RSC Advances, 8(12), 6245-6257. [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]

  • Carboxyl protecting groups. (n.d.). eGyanKosh. [Link]

  • Crommen, J., Fransson, B., & Schill, G. (1978). Reversed Phase Liquid Chromatography of Phenacyl Esters of Some Natural Penicillins. Journal of Liquid Chromatography, 1(1), 33-47. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Sabally, K., & Yaylayan, V. (2005). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. Applied Biochemistry and Biotechnology, 127(1), 17-27. [Link]

  • Miwa, H., Yamamoto, M., & Nishida, T. (1989). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 149-156. [Link]

  • Esterification. (n.d.). BYJU'S. [Link]

  • White, P. B., & Stengel, P. J. (2019). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Omega, 4(7), 12345-12350. [Link]

  • Al-Azzawi, A. M., & Al-Obaidi, Y. F. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Al-Azzawi, A. M., & Al-Obaidi, Y. F. (2016). Fischer Esterification of Glycerol by Phenyl Acetic Acids. Journal of Chemical and Pharmaceutical Research, 8(8), 71-79. [Link]

  • Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light. (2017, August 21). ACS Catalysis. [Link]

  • Regiospecific Phenyl Esterification to Some Organic Acids Catalyzed by Combined Lewis Acids. (n.d.). ResearchGate. [Link]

  • How to separate phenacyl bromide and acetophenone? (2025, May 11). Chemistry Stack Exchange. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS. [Link]

  • The mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Chemistry of Esters. (2022, September 24). LibreTexts Chemistry. [Link]

  • THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. (n.d.). Journal of the American Chemical Society. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, July 25). MDPI. [Link]

  • Esterification | Reaction, Mechanism & Formula - Lesson. (n.d.). Study.com. [Link]

  • Acid to Ester - Common Conditions. (n.d.). The Organic Chemistry Tutor. [Link]

  • Optimize Reaction Conditions for Dodecyl Acid Esterification. (2026, March 19). Eureka by PatSnap. [Link]

  • Making esters. (n.d.). Chemguide. [Link]

  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Study.com. [Link]

  • Esterification not Working. (2024, February 15). Reddit. [Link]

  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts. (n.d.). Google Patents.

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2). ResearchGate. [Link]

Sources

Optimization

Refining purification methods for high-purity 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (the 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (the 4-methylphenacyl ester of salicylic acid). Here, we bypass generic advice to address the specific physicochemical bottlenecks of this scaffold—namely, the reactivity of the free phenolic hydroxyl, the lipophilicity of the alpha-halo ketone precursors, and the hydrolytic sensitivity of the phenacyl ester linkage.

I. Quantitative Physicochemical Profile

To design a rational purification strategy, one must first understand the partitioning behavior of the target molecule and its synthetic precursors.

ComponentMolecular Weight ( g/mol ) Rf​ Value (Hexane:EtOAc 4:1)Aqueous Partitioning (pH 8.5)UV Absorbance Maxima
Salicylic Acid (Starting Material)138.120.05 (Severe streaking)High (Forms sodium salicylate)296 nm (Blue fluorescence)
4-Methylphenacyl bromide (Alkylating Agent)213.070.65Low (Remains in organic phase)254 nm
2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (Target)270.280.40Low (Remains in organic phase)254 nm, 310 nm

II. Purification Logic and Workflow

Purification N1 Crude Reaction Mixture (Ester, Salicylic Acid, Halide) N2 Amine Quench (Converts Halide to Polar Adduct) N1->N2 N3 Aqueous Workup (Sat. NaHCO3 Wash) N2->N3 N4 Aqueous Waste (Sodium Salicylate + Amine Adduct) N3->N4 pH 8.5 Extraction N5 Organic Phase (Crude Ester) N3->N5 Retains Neutrals N6 Silica Gel Chromatography (1% TEA Pre-treated) N5->N6 N7 High-Purity Product 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate N6->N7 Hexane/EtOAc Elution

Figure 1: Self-validating purification workflow for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate.

III. Troubleshooting & FAQs: Addressing Common Bottlenecks

Q1: Why is unreacted salicylic acid persisting in my organic phase despite an aqueous workup? Causality: Salicylic acid exhibits strong intramolecular hydrogen bonding between its ortho-hydroxyl and carboxylic acid groups. This pseudo-ring formation reduces its apparent polarity and increases its lipophilicity compared to standard benzoic acids, causing it to partition partially into organic solvents (like ethyl acetate or dichloromethane) if the aqueous phase is not sufficiently basic. Resolution: Ensure your aqueous wash strictly utilizes saturated sodium bicarbonate ( NaHCO3​ ) to maintain a pH of 8.0–8.5. Do not escalate to sodium hydroxide ( NaOH ), as strong hydroxide concentrations will trigger the base-catalyzed hydrolysis of the newly formed phenacyl ester[1].

Q2: How do I separate the product from unreacted 4-methylphenacyl bromide without losing yield on the column? Causality: 4-Methylphenacyl bromide is highly lipophilic and often co-elutes closely with the target ester in non-polar solvent systems. Resolution: Employ an in situ chemical quench. By adding a secondary amine (e.g., diethylamine) to the crude reaction mixture prior to workup, the unreacted alpha-bromo ketone undergoes rapid SN​2 substitution. This converts the lipophilic impurity into a highly polar amino-ketone adduct, which is effortlessly partitioned into the acidic or mildly basic aqueous waste during extraction.

Q3: Why am I observing ester hydrolysis and severe tailing during silica gel chromatography? Causality: While phenacyl esters are generally robust, the free ortho-hydroxyl group on the salicylate moiety can act as an intramolecular general acid. When exposed to the slightly acidic silanol groups on standard silica gel, this proximity effect facilitates the cleavage of the ester bond. Resolution: Pre-treat your silica gel with 1% Triethylamine (TEA). This neutralizes the acidic silanol sites, preventing both the tailing of the phenolic compound and its premature degradation on the column.

Q4: Can I avoid chromatography entirely to scale up this process? Causality: Yes. Phenacyl benzoates are highly crystalline compounds[2]. Furthermore, esterifications utilizing alpha-halo ketones can be driven to quantitative yields using phase-transfer catalysts (like TBAB) and mechanical stirring under green conditions[3]. Resolution: Drive the reaction to completion using a slight excess of salicylic acid. After the aqueous NaHCO3​ wash removes the excess acid, the crude organic concentrate can be directly recrystallized from hot ethanol/water to yield pharmaceutical-grade purity.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the Validation Checkpoint confirms success.

Protocol A: Selective Quench and Extraction
  • Reaction Quench: Upon consumption of the limiting reagent, add 0.2 equivalents of diethylamine directly to the stirring reaction mixture. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Spot the mixture on a TLC plate. The spot at Rf​ 0.65 (4-methylphenacyl bromide) must completely disappear, replaced by baseline material.

  • Aqueous Wash: Dilute the mixture with Ethyl Acetate (3 volumes). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3​ (3 x 2 volumes).

    • Validation Checkpoint: Collect the aqueous layer and acidify it dropwise with 1M HCl to pH 2. The immediate formation of a white precipitate (salicylic acid) confirms the successful extraction of the starting material.

  • Organic Drying: Wash the organic layer with brine (1 volume), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Triethylamine-Deactivated Flash Chromatography
  • Column Preparation: Slurry pack silica gel (230-400 mesh) using a solvent mixture of Hexane containing 1% Triethylamine (TEA). Flush the column with 2 column volumes of the same solvent to ensure complete neutralization of silanol sites.

  • Loading: Dissolve the crude ester in a minimum amount of dichloromethane and load it onto the column.

  • Elution: Elute using a gradient of Hexane to Hexane:Ethyl Acetate (85:15).

    • Validation Checkpoint: Monitor fractions via UV detection (254 nm). The product will elute as a distinct, sharp band at Rf​ 0.40. If tailing is observed, the silica was insufficiently deactivated.

Protocol C: Recrystallization (Chromatography Alternative)
  • Dissolution: Dissolve the crude, workup-purified ester in a minimal volume of boiling absolute ethanol.

  • Precipitation: Remove from heat and add deionized water dropwise until the solution becomes slightly turbid. Add one drop of ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature, followed by incubation at 4 °C for 2 hours.

    • Validation Checkpoint: The formation of fine, white, needle-like crystals indicates success. Filter and dry under vacuum. The melting point should be sharp, confirming the removal of trace organic-soluble impurities[2].

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (also known as 4'-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (also known as 4'-methylphenacyl salicylate).

Because this compound is a structurally complex phenacyl ester, it presents unique challenges in assay reproducibility. Minor deviations in synthesis, purification, or storage can lead to significant batch-to-batch variability, impacting yield, purity, and downstream data integrity[1]. This guide provides field-proven, self-validating protocols to diagnose and resolve these inconsistencies.

Diagnostic FAQs: Addressing Batch-to-Batch Inconsistencies

Q1: We received a new batch, and its IC50 in our cell-based assay is drastically lower (appearing falsely potent) than previous batches. What is causing this? A: This is a classic signature of a reactive impurity—specifically residual 2-bromo-1-(p-tolyl)ethan-1-one (4-methylphenacyl bromide), the starting material used in the synthesis of this compound.

  • The Causality: Alpha-bromo ketones are highly reactive electrophiles. Even trace amounts (<1%) can act as non-specific alkylating agents, covalently modifying nucleophilic residues (e.g., cysteines) on your target proteins or other cellular components. This causes a false-positive increase in apparent potency and severe off-target effects.

  • The Solution: Do not rely solely on vendor-provided UV-purity. Implement a strict LC-MS and 1H-NMR batch qualification step to ensure purity is >95% for in vitro screening and >98% for in vivo studies[2]. If the bromide is detected, recrystallize the batch from ethanol/water before use.

Q2: The compound shows good initial activity, but the signal degrades over a 24-hour incubation period. Is the compound unstable? A: Yes, 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is intrinsically sensitive to two degradation pathways: photolysis and hydrolysis .

  • The Causality: The molecule is a phenacyl ester, which is a well-documented photoremovable protecting group (PRPG). Upon exposure to ambient laboratory light (specifically UV/Vis wavelengths), the excited carbonyl group undergoes a photoinduced electron transfer or hydrogen abstraction, leading to rapid C-O bond scission[3],[4]. This releases free salicylic acid and 4-methylacetophenone, neither of which possess the intended pharmacological profile. Additionally, the ester bond is susceptible to hydrolysis in aqueous assay buffers (pH > 7.5).

  • The Solution: All stock solutions must be prepared and stored in amber glass vials. Assay plates should be incubated in the dark, and handling should be done under low-light conditions to prevent photochemical cleavage.

Q3: We are seeing inconsistent solubility in DMSO across different batches, with some batches precipitating upon dilution into aqueous media. A: This variability typically stems from differences in the compound's solid-state properties (polymorphism) or residual solvent/moisture from the final purification step[1].

  • The Causality: Different crystallization conditions during manufacturing can yield polymorphs with varying thermodynamic stabilities and dissolution rates. Furthermore, if a batch contains insoluble impurities, it can nucleate precipitation when the DMSO stock is diluted into an aqueous buffer.

  • The Solution: Standardize your solubilization protocol. Use controlled heating and sonication. Verify complete dissolution using nephelometry (light scattering) before adding the compound to your assay plates to ensure consistent screening data[5].

Quantitative Data: Analytical Signatures of Impurities

To accurately diagnose batch issues, compare your analytical data against the known signatures of the intact API, its synthetic precursors, and its degradation products.

Chemical SpeciesSource / RoleLC-MS Signature (m/z [M+H]+)Key 1H-NMR Indicator (CDCl3)
2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Intact API271.10Singlet ~5.4 ppm (CH2-O)
2-Bromo-1-(p-tolyl)ethan-1-one Synthesis Impurity213.00, 215.00 (Isotope)Singlet ~4.4 ppm (CH2-Br)
Salicylic Acid Degradant (Hydrolysis/Photolysis)139.04Broad singlet ~10.5 ppm (OH)
4-Methylacetophenone Degradant (Photolysis)135.08Singlet ~2.6 ppm (CH3-C=O)
4-Methylphenacyl Alcohol Degradant (Hydrolysis)151.07Singlet ~4.8 ppm (CH2-OH)

Standardized Experimental Protocols

Protocol 1: LC-MS/UV Batch Qualification Workflow

Self-Validating System: Always run a known high-purity reference standard alongside the new batch to calibrate retention times and ionization efficiency.

  • Sample Preparation: Dissolve 1 mg of the new batch in 1 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

  • Dilution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (containing 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously acquire positive ion ESI mass spectra (m/z 100-1000).

  • Validation: Calculate peak area percentage at 254 nm. Reject or recrystallize the batch if purity is <95% or if the m/z 213/215 doublet (phenacyl bromide) is detected above 0.5%[2].

Protocol 2: Light-Protected Solubilization & Assay Preparation

Self-Validating System: Use nephelometry to confirm the absence of sub-visual aggregates before proceeding to the biological assay.

  • Stock Generation: Weigh the required mass of the compound into an amber glass vial . Add anhydrous DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 40°C for 5 minutes.

  • Aqueous Dilution: In a low-light environment, dilute the DMSO stock into the aqueous assay buffer (final DMSO concentration ≤ 1%).

  • Nephelometric Check: Transfer 100 µL of the final assay solution to a clear-bottom plate and measure light scattering (e.g., absorbance at 600 nm). The baseline should match the vehicle control.

  • Incubation: Proceed with the biological assay, ensuring all incubation steps are performed in the dark to prevent photolytic C-O bond scission[3].

Mechanistic Visualizations

Workflow Start New Batch Received LCMS LC-MS & NMR QC Check for Impurities Start->LCMS Decision1 Purity > 98%? LCMS->Decision1 Purify Recrystallization (Remove Phenacyl Bromide) Decision1->Purify No Solubility Solubility Check (DMSO/Buffer) Decision1->Solubility Yes Purify->LCMS Decision2 Fully Dissolved? Solubility->Decision2 Heat Controlled Sonication & Heating (40°C) Decision2->Heat No Assay Proceed to Assay (Amber Vials) Decision2->Assay Yes Heat->Solubility

Fig 1. Standardized batch qualification and troubleshooting workflow.

Degradation Parent 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Hydrolysis Aqueous Hydrolysis (pH > 7.5 or < 4) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Electron Transfer Parent->Photolysis Salicylic Salicylic Acid (Inactive/Off-target) Hydrolysis->Salicylic Alcohol 4-Methylphenacyl Alcohol Hydrolysis->Alcohol Photolysis->Salicylic Acetophenone 4-Methylacetophenone Photolysis->Acetophenone

Fig 2. Primary chemical degradation pathways of 4'-methylphenacyl salicylate.

References

  • Title: General workflow for small molecule screening at ICCB-Longwood Source: Harvard University URL: [Link]

  • Title: Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation and Comparative Analysis of Analytical Methods for 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Validation & Comparison Guide Executive Summary & Chemical Context 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Validation & Comparison Guide

Executive Summary & Chemical Context

2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate (also known as 4'-methylphenacyl salicylate) is a complex ester combining a salicylic acid moiety with a substituted acetophenone derivative. In pharmaceutical development, compounds featuring phenacyl ester linkages are often utilized as prodrugs, synthetic intermediates, or reference standards.

The primary analytical challenge with this molecule is its chemical instability . The ester linkage is highly susceptible to hydrolytic cleavage, yielding salicylic acid and 4'-methylphenacyl alcohol. Furthermore, the bulky phenacyl group introduces thermal liability. Therefore, developing a robust, stability-indicating analytical method is critical to ensure the assay reflects the true concentration of the intact molecule without interference from its degradation products.

Comparative Analysis of Analytical Methodologies

When selecting an analytical technique for complex esters, scientists must balance specificity, sensitivity, and the physical properties of the analyte. While UV-Vis spectrophotometry offers a rapid and cost-effective approach for basic salicylate quantification in resource-constrained settings[1], it fundamentally lacks the specificity required for stability-indicating assays of complex esters due to overlapping chromophores.

Reversed-phase liquid chromatography (RPLC) remains the gold standard for the analysis of salicylate derivatives due to its superior specificity, sensitivity, and robustness[2]. Below is an objective performance comparison of available techniques for this specific compound.

Table 1: Performance Matrix of Analytical Methods
Analytical ParameterUHPLC-PDA (Proposed New Method)Traditional HPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity Excellent (Baseline resolves all degradants)Good (Resolves most degradants)Poor (Analyte degrades in GC port)Very Poor (Overlapping chromophores)
Sensitivity (LOD) ~0.05 µg/mL ~0.5 µg/mL~0.1 µg/mL~10.0 µg/mL
Run Time < 3.0 min ~15.0 min~20.0 min< 1.0 min
Thermal Risk None (Maintained at 30°C)None (Maintained at 30°C)High (Injection port >250°C)None (Ambient)
Stability-Indicating Yes YesNoNo
Method Selection Logic

MethodSelection Start Target Analyte: 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate Q1 Is the compound thermally stable for vaporization? Start->Q1 GCMS GC-MS Rejected: High risk of ester cleavage at >250°C Q1->GCMS No Q2 Are matrix interferences or UV-absorbing degradants present? Q1->Q2 Yes UVVis UV-Vis Spectrophotometry Rejected: Lacks specificity against salicylic acid degradant Q2->UVVis No Q3 Is high-throughput stability indication required? Q2->Q3 Yes HPLC Traditional HPLC-UV Sub-optimal: Long run times, lower resolution Q3->HPLC No UHPLC UHPLC-PDA Selected: Optimal specificity, speed, and resolution Q3->UHPLC Yes

Decision matrix for selecting the optimal analytical method.

Causality behind the choice: Ultra-High-Performance Liquid Chromatography coupled with a Photodiode Array detector (UHPLC-PDA) was selected. The sub-2-micron particle size of the UHPLC column dramatically increases theoretical plates, allowing for the rapid, baseline separation of the parent ester from salicylic acid (its primary hydrolytic degradant) in under 3 minutes. GC-MS was explicitly rejected because phenacyl esters are prone to transesterification and thermal cleavage at the elevated temperatures required for gas-phase volatilization.

Experimental Protocol: The Self-Validating UHPLC-PDA Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) gates that prevent the analysis of samples if the instrument is not performing optimally.

Chromatographic Conditions
  • System: Waters Acquity UPLC (or equivalent) with PDA Detector.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution, while the 1.7 µm size provides the necessary resolving power.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Elution Program: Isocratic 40% A / 60% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm (Optimal absorbance for the conjugated phenacyl salicylate system).

  • Injection Volume: 1.0 µL.

Sample Preparation

Causality in Sample Prep: Because 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate is susceptible to hydrolysis in aqueous or alkaline environments, all extractions and dilutions must be performed in anhydrous Acetonitrile . This arrests hydrolytic degradation during the autosampler queue.

  • Accurately weigh 10.0 mg of the sample into a 100 mL volumetric flask.

  • Add 70 mL of anhydrous Acetonitrile and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Acetonitrile (Yields a 100 µg/mL stock solution).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

The Self-Validating Gate: System Suitability Test (SST)

Before analyzing any unknown samples, the system must prove its fitness. Inject the 100 µg/mL working standard six consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD ≤ 1.0% (Validates pump flow stability).

    • Peak Area RSD ≤ 1.5% (Validates autosampler precision).

    • USP Tailing Factor ≤ 1.5 (Validates column integrity).

    • Resolution ( Rs​ ) between Salicylic Acid and the parent compound ≥ 2.0.

  • Action: If the SST fails, the run is automatically aborted. Do not proceed to sample analysis.

Method Validation According to ICH Q2(R2)

The validation protocol described herein strictly adheres to the updated ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose across its lifecycle[3].

ICHValidation cluster_val ICH Q2(R2) Core Validation Parameters Phase1 Method Optimization (UHPLC-PDA) Phase2 System Suitability Test (Self-Validating Gate) Phase1->Phase2 Spec Specificity (Forced Degradation) Phase2->Spec Lin Linearity & Range (R² ≥ 0.999) Phase2->Lin Acc Accuracy (98-102% Recovery) Phase2->Acc Prec Precision (RSD ≤ 2.0%) Phase2->Prec Phase3 Routine QC & Stability Testing Spec->Phase3 Lin->Phase3 Acc->Phase3 Prec->Phase3

ICH Q2(R2) method validation workflow for stability-indicating assays.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the compound was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress at 60°C). The PDA detector confirmed peak purity for the 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate peak (Purity Angle < Purity Threshold), proving no co-elution of degradation products.

Linearity, Accuracy, and Precision

Linearity was established by preparing standard solutions ranging from 10% to 150% of the target concentration. Accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic placebo matrix.

Table 2: ICH Q2(R2) Validation Summary Results
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultConclusion
Specificity Baseline resolution ( Rs​ > 1.5) from degradants Rs​ = 3.2 (vs. Salicylic Acid)Pass
Linearity R² ≥ 0.999 over reportable rangeR² = 0.9998 (10-150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.65%Pass
Intermediate Precision RSD ≤ 2.0% (different days/analysts)RSD = 0.82%Pass
Robustness Deliberate variations do not affect SSTSST criteria met under all conditionsPass

Conclusion

By leveraging the high theoretical plate count of sub-2-micron particle chemistry and avoiding the thermal risks associated with GC-MS, the proposed UHPLC-PDA method provides an exceptionally robust platform for the quantification of 2-Oxo-2-(p-tolyl)ethyl 2-hydroxybenzoate. The method successfully passes all ICH Q2(R2) validation gates, confirming its suitability for routine quality control and stability-indicating lifecycle management.

References

  • Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma. National Library of Medicine (PubMed). Available at: [Link]

  • Development and validation of a liquid chromatography method for the determination of methyl salicylate. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

Sources

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